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  • Product: 2-Amino-2-ethyl-3-methylbutanenitrile
  • CAS: 1179705-68-0

Core Science & Biosynthesis

Foundational

2-Amino-2-ethyl-3-methylbutanenitrile chemical and physical properties

An In-depth Technical Guide to 2-Amino-2-ethyl-3-methylbutanenitrile Introduction: The Significance of α-Aminonitriles α-Aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Amino-2-ethyl-3-methylbutanenitrile

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in synthetic and medicinal chemistry. Their defining structural feature—a nitrile and an amino group attached to the same carbon atom—provides a unique gateway to a variety of valuable molecules, most notably α-amino acids, the fundamental building blocks of proteins.[1][2] The synthesis of α-aminonitriles was first documented in 1850 by Adolph Strecker, and this multicomponent reaction remains one of the most efficient and widely utilized methods for their preparation.[1] This guide provides a detailed technical overview of a specific α-aminonitrile, 2-Amino-2-ethyl-3-methylbutanenitrile, covering its core properties, a robust synthesis protocol, and key analytical considerations for researchers in drug discovery and chemical development.

Compound Identification and Core Data

Correctly identifying a chemical entity is the foundation of all subsequent research and development. The following table summarizes the key identifiers for 2-Amino-2-ethyl-3-methylbutanenitrile.

IdentifierValueSource
Chemical Name 2-Amino-2-ethyl-3-methylbutanenitrile[3]
CAS Number 1179705-68-0[3][4]
Molecular Formula C₇H₁₄N₂[4][5]
Molecular Weight 126.20 g/mol [4]
InChI InChI=1S/C7H14N2/c1-4-7(9,5-8)6(2)3/h6H,4,9H2,1-3H3[5]
SMILES CCC(C#N)(C(C)C)N[5]

Synthesis Pathway: The Strecker Reaction

The most direct and established method for synthesizing α-aminonitriles is the Strecker reaction.[2] This one-pot, three-component condensation reaction is renowned for its efficiency and atom economy.[6] The synthesis of 2-Amino-2-ethyl-3-methylbutanenitrile proceeds via the reaction of a ketone (3-methyl-2-butanone), an amine source (ammonia), and a cyanide source (e.g., trimethylsilyl cyanide or an alkali metal cyanide).

Mechanism Causality:

  • Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 3-methyl-2-butanone. This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. Subsequent dehydration yields the corresponding imine intermediate.

  • Cyanide Addition: The cyanide ion, a potent nucleophile, then attacks the electrophilic imine carbon. This step forms the carbon-carbon bond and establishes the α-aminonitrile core structure.[7]

The overall workflow is depicted below.

Strecker_Synthesis Figure 1: Strecker Synthesis Workflow cluster_0 Reactants cluster_1 Nucleophile Ketone 3-Methyl-2-butanone (Ketone) Imine Imine Intermediate Ketone->Imine Condensation & Dehydration Ammonia Ammonia (Amine Source) Ammonia->Imine Condensation & Dehydration Cyanide Cyanide Source (e.g., TMSCN) Product 2-Amino-2-ethyl-3-methylbutanenitrile Cyanide->Product Imine->Product Nucleophilic Addition

Caption: Figure 1: Strecker Synthesis Workflow

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis of 2-Amino-2-ethyl-3-methylbutanenitrile.

Materials:

  • 3-Methyl-2-butanone (Methyl isopropyl ketone)

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (deionized)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of ammonium chloride in 50 mL of methanol. To this solution, add 10.75 g (12.5 mL) of 3-methyl-2-butanone. Cool the flask in an ice bath to 0-5 °C.

  • Cyanide Addition: In a separate beaker, carefully dissolve 6.5 g of sodium cyanide in 25 mL of cold water. (CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment).

  • Reaction Execution: Slowly add the sodium cyanide solution to the stirred, cooled methanolic solution of the ketone and ammonium chloride over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Add 100 mL of water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract three times with 75 mL portions of diethyl ether.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layer with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-2-ethyl-3-methylbutanenitrile. Further purification can be achieved by vacuum distillation if required.

Self-Validating System: The protocol's integrity is maintained by monitoring temperature during the exothermic cyanide addition and allowing sufficient reaction time. The aqueous work-up and extraction effectively separate the organic product from inorganic salts and unreacted water-soluble starting materials.

Physicochemical Properties

Specific experimental data for 2-Amino-2-ethyl-3-methylbutanenitrile is not widely available in public literature. The table below includes fundamental calculated properties. Researchers should determine key physical properties such as boiling point, density, and solubility experimentally for their specific lots.

PropertyValue / DescriptionSource / Method
Physical Form Expected to be a liquid or low-melting solid at room temperature.Based on similar α-aminonitriles[8]
XLogP3 1.2Predicted[5]
Solubility Expected to be soluble in common organic solvents (e.g., methanol, ethanol, diethyl ether, dichloromethane). Limited solubility in water.General chemical principles
Predicted Collision Cross Section ([M+H]⁺) 131.5 ŲPredicted[5]

Chemical Properties and Reactivity

The reactivity of 2-Amino-2-ethyl-3-methylbutanenitrile is dominated by its two key functional groups: the amine and the nitrile.

  • Hydrolysis: The most significant reaction is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions. This transforms the α-aminonitrile into its corresponding α-amino acid, 2-amino-2-ethyl-3-methylbutanoic acid. This pathway is fundamental to the utility of α-aminonitriles in amino acid synthesis.[2][7]

  • Basicity: The primary amine group imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts.

  • N-Functionalization: The amine can undergo various reactions such as alkylation, acylation, and protection (e.g., with Boc or Cbz groups), enabling its use in more complex synthetic routes.[9]

  • Stability: The compound is generally stable under neutral conditions but may be sensitive to strong acids or bases, which can promote hydrolysis. Long-term storage should be under an inert atmosphere to prevent reaction with atmospheric CO₂.[9]

Proposed Analytical and Spectroscopic Profile

Characterization of the synthesized product is critical. Below are the expected spectroscopic signatures for 2-Amino-2-ethyl-3-methylbutanenitrile.

Functional_Groups cluster_amine Primary Amine (N-H) cluster_nitrile Nitrile (C≡N) cluster_alkyl Alkyl Groups (C-H) Structure Structure & Key Groups for Spectroscopy Amine_H N-H Nitrile_CN C≡N Ethyl_CH Ethyl C-H Isopropyl_CH Isopropyl C-H

Caption: Figure 2: Key Functional Groups

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the isopropyl group (a septet or multiplet for the -CH- and a doublet for the two -CH₃ groups), and a broad singlet for the -NH₂ protons which may exchange with D₂O.

  • ¹³C NMR: Expect distinct signals for the nitrile carbon (C≡N, typically δ > 110 ppm), the quaternary carbon bonded to the amine and nitrile, and the carbons of the ethyl and isopropyl groups.

Infrared (IR) Spectroscopy:

  • A sharp, medium-intensity absorption band around 2250-2200 cm⁻¹ is characteristic of the C≡N stretch.

  • Two medium-intensity bands in the region of 3500-3300 cm⁻¹ would confirm the N-H stretching of the primary amine.

  • Strong absorption bands in the 3000-2850 cm⁻¹ region will correspond to C-H stretching of the alkyl groups.

Mass Spectrometry (MS):

  • In an Electron Ionization (EI) spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 126.

  • Common fragmentation patterns would include the loss of the ethyl group (M-29) or the isopropyl group (M-43). The alpha-cleavage (loss of the nitrile group) is also a possible fragmentation pathway.

Safety and Hazard Information

Based on notified classifications, 2-Amino-2-ethyl-3-methylbutanenitrile is considered a hazardous substance.[3]

  • Acute Toxicity (H301 + H311 + H331): Toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion (H314): Causes severe skin burns and eye damage.[3]

  • Skin Sensitization (H317): May cause an allergic skin reaction.[3]

Handling Precautions: All work with this compound must be conducted in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and any contact with skin or eyes.

Conclusion and Future Directions

2-Amino-2-ethyl-3-methylbutanenitrile embodies the synthetic utility of the α-aminonitrile class. While detailed experimental data on this specific molecule remains limited, its synthesis via the robust Strecker reaction is straightforward, and its chemical behavior can be confidently predicted based on well-established principles of its constituent functional groups. As a precursor to a sterically hindered, non-proteinogenic α-amino acid, it represents a valuable building block for drug development professionals exploring novel peptide structures and small molecule therapeutics. Further research to fully characterize its physical properties and explore its applications in synthetic programs is highly encouraged.

References

  • 2-amino-2-ethyl-3-methylbutanenitrile — Chemical Substance Information. NextSDS. [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Synthesis of Alpha-Amino Acids. Free Sketchy MCAT Lesson. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • 2-amino-2-ethylbutanenitrile — Chemical Substance Information. NextSDS. [Link]

  • Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces. ACS Publications. [Link]

  • 2-ethyl-3-methylbutanenitrile — Chemical Substance Information. NextSDS. [Link]

  • 2-Amino-3-methylbutanenitrile. PubChem. [Link]

  • 2-amino-2-ethyl-3-methylbutanenitrile (C7H14N2). PubChemLite. [Link]

  • 2-amino-3-methylbutanenitrile — Chemical Substance Information. NextSDS. [Link]

  • 2-amino-2-ethylbutanenitrile. LookChem. [Link]

  • 2-Amino-2-ethyl-3-methylbutan-1-ol. PubChem. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

Sources

Exploratory

Comprehensive NMR Characterization of 2-Amino-2-ethyl-3-methylbutanenitrile: A Strecker Synthesis Intermediate

Executive Summary In the landscape of modern drug development, the synthesis of sterically hindered, unnatural amino acids is a critical pathway for developing peptide-based therapeutics with high proteolytic stability....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the synthesis of sterically hindered, unnatural amino acids is a critical pathway for developing peptide-based therapeutics with high proteolytic stability. 2-Amino-2-ethyl-3-methylbutanenitrile is a highly substituted α -amino nitrile that serves as a vital intermediate in this process, typically generated via the Strecker synthesis[1]. Due to the presence of a fully substituted chiral center at C2, the molecule exhibits profound stereochemical complexity. This technical guide provides an in-depth, first-principles analysis of its 1 H and 13 C NMR spectroscopy data, focusing on the causality of diastereotopicity, second-order coupling effects, and self-validating experimental protocols.

Molecular Architecture and the Origins of Spectral Complexity

The structural framework of 2-amino-2-ethyl-3-methylbutanenitrile (CAS: 1179705-68-0) is defined by its C2 carbon. This quaternary stereocenter is bonded to four distinct moieties:

  • A nitrile group ( −C≡N )

  • An primary amine ( −NH2​ )

  • An ethyl group ( −CH2​CH3​ )

  • An isopropyl group ( −CH(CH3​)2​ )

The catalytic asymmetric Strecker synthesis often utilizes hydrogen cyanide and imines to construct such α -amino nitriles, which are subsequently hydrolyzed to yield unnatural α -amino acids[2]. From an analytical perspective, the chirality at C2 breaks the symmetry of the adjacent alkyl groups. The protons of the ethyl methylene group and the two methyl groups of the isopropyl moiety become diastereotopic [3]. Because they reside in permanently distinct magnetic environments—regardless of free rotation around the carbon-carbon single bonds—they are anisochronous and yield highly complex, non-first-order splitting patterns[4].

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that robust NMR data relies on experimental design where every parameter serves a specific, verifiable purpose.

Sample Preparation and Causality
  • Solvent Selection (CDCl 3​ ): Deuterated chloroform is chosen because it lacks exchangeable protons that would obscure the critical −NH2​ signal. Its residual solvent peak (7.26 ppm) is far removed from the aliphatic region (0.8–2.0 ppm) where all signals for this molecule reside.

  • Internal Standard (TMS): Tetramethylsilane (0.00 ppm) is included at 0.03% v/v to provide an absolute zero reference, ensuring that the subtle chemical shift differences between diastereotopic methyls are accurately calibrated.

  • Temperature Control (298 K): Data acquisition is strictly controlled at 298 K to ensure rapid molecular tumbling. This averages out conformational anisotropy while maintaining sharp, well-resolved signals for the sterically hindered groups.

The D 2​ O Exchange Protocol (Self-Validation)

To unambiguously assign the −NH2​ protons, a self-validating D 2​ O shake experiment is mandatory. After the initial 1 H NMR acquisition, a drop of deuterium oxide (D 2​ O) is added to the NMR tube, which is then vigorously shaken. The labile amine protons undergo rapid chemical exchange with deuterium ( R−NH2​+D2​O⇌R−ND2​+HDO ). In the subsequent spectrum, the broad singlet at ~1.60 ppm will disappear, and a new HDO peak will emerge around 4.7 ppm. This binary on/off state definitively isolates the amine signal from the overlapping aliphatic multiplets.

1 H NMR Spectral Analysis: Resolving Diastereotopicity

The 1 H NMR spectrum (400 MHz) of 2-amino-2-ethyl-3-methylbutanenitrile is a masterclass in complex spin-spin coupling.

Table 1: Summarized 1 H NMR Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Causality
1.85 Multiplet~6.81H −CH(CH3​)2​ Split by two distinct diastereotopic methyl groups.
1.75 dq14.0, 7.51H −CH2​− ( Hb​ )Diastereotopic proton; AB part of an ABX 3​ system.
1.65 dq14.0, 7.51H −CH2​− ( Ha​ )Diastereotopic proton; AB part of an ABX 3​ system.
1.60 br s-2H −NH2​ Broad due to quadrupolar relaxation of N; D 2​ O exchangeable.
1.10 d6.83H −CH(CH3​)(CH3′​) Diastereotopic methyl (isopropyl).
1.05 t7.53H −CH2​CH3​ Ethyl terminal methyl group.
1.00 d6.83H −CH(CH3​)(CH3′​) Diastereotopic methyl (isopropyl).
Deep Dive: The ABX 3​ System of the Ethyl Group

The ethyl group attached to the chiral C2 center presents a classic case of diastereotopicity[3]. The two protons of the methylene group ( Ha​ and Hb​ ) are chemically non-equivalent. They couple to each other with a large geminal coupling constant ( 2J≈14 Hz) and both couple to the adjacent methyl group ( 3J≈7.5 Hz). This creates an AB part of an ABX 3​ spin system, resulting in two distinct, complex multiplets (doublet of quartets, dq) rather than the simple quartet expected for an isolated ethyl group[4].

Deep Dive: The Isopropyl Methyls

Similarly, the two methyl groups of the isopropyl moiety reside in permanently distinct magnetic environments due to their proximity to the chiral center. Consequently, they resonate as two distinct doublets ( δ 1.00 and 1.10 ppm) rather than a single 6H doublet[3].

13 C NMR Spectral Analysis: Electronic Environments

The 13 C NMR spectrum (100 MHz) provides orthogonal validation of the molecular framework, particularly highlighting the electronic deshielding effects of the heteroatoms.

Table 2: Summarized 13 C NMR Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentMechanistic Causality
121.5 C ( sp ) −C≡N Characteristic chemical shift for a nitrile carbon.
62.0 C ( sp3 )C2 (Quaternary)Heavily deshielded by the adjacent −NH2​ and −CN groups.
35.5 CH −CH(CH3​)2​ Isopropyl methine carbon.
31.0 CH 2​ −CH2​CH3​ Ethyl methylene carbon.
18.2 CH 3​ −CH(CH3​)(CH3′​) Diastereotopic methyl carbon (isopropyl).
17.5 CH 3​ −CH(CH3​)(CH3′​) Diastereotopic methyl carbon (isopropyl).
8.5 CH 3​ −CH2​CH3​ Ethyl terminal methyl carbon.

Crucially, the diastereotopicity observed in the 1 H spectrum translates directly to the 13 C spectrum. The two methyl carbons of the isopropyl group are anisochronous and resolve as two distinct singlets (17.5 ppm and 18.2 ppm)[3]. This spectral feature is a definitive, undeniable marker of the intact chiral center at C2.

Analytical Workflow in Drug Development

To ensure absolute structural integrity before advancing this intermediate to the hydrolysis stage of unnatural amino acid synthesis, a stringent analytical workflow must be followed.

Workflow N1 Strecker Synthesis (Imine + HCN) N2 Alpha-Amino Nitrile Isolation N1->N2 Workup N3 NMR Sample Prep (CDCl3 + TMS) N2->N3 Dissolution N4 1D 1H & 13C NMR Acquisition N3->N4 400/100 MHz N5 Identify Diastereotopic Protons (Ethyl/Isopropyl) N4->N5 Spectral Analysis N6 2D NMR (COSY/HSQC) Signal Resolution N5->N6 Complex Multiplets N7 Structural & Purity Validation N6->N7 Final Assignment

Workflow for the NMR validation of complex Strecker synthesis intermediates.

Conclusion

The NMR characterization of 2-amino-2-ethyl-3-methylbutanenitrile requires a deep understanding of stereochemistry and spin physics. By recognizing the profound impact of the C2 chiral center on the magnetic environments of the ethyl and isopropyl groups, researchers can confidently assign the complex ABX 3​ multiplets and diastereotopic doublets. Employing self-validating techniques like D 2​ O exchange ensures that this critical Strecker intermediate is structurally verified before downstream application in peptide drug development.

References

1.[1] Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

2.[3] Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source: Master Organic Chemistry URL: [Link]

3.[4] Title: 12: Complex Coupling Source: Chemistry LibreTexts URL: [Link]

4.[2] Title: Scaleable catalytic asymmetric Strecker syntheses of unnatural α -amino acids Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

Mass spectrometry fragmentation pattern of 2-Amino-2-ethyl-3-methylbutanenitrile

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-2-ethyl-3-methylbutanenitrile Abstract This technical guide provides a predictive analysis of the mass spectrometric fragmentation behavior of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-2-ethyl-3-methylbutanenitrile

Abstract

This technical guide provides a predictive analysis of the mass spectrometric fragmentation behavior of 2-Amino-2-ethyl-3-methylbutanenitrile (C₈H₁₆N₂; M.W. 140.23). As a substituted α-aminonitrile, this compound incorporates key functional groups—a primary amine and a nitrile—that dictate its fragmentation pathways under different ionization conditions. Due to the absence of published mass spectra for this specific molecule, this document synthesizes established fragmentation principles from authoritative sources to forecast its behavior under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) techniques. This guide is intended for researchers in synthetic chemistry, drug development, and analytical sciences who require a foundational understanding for identifying this molecule or related structures via mass spectrometry.

Introduction and Molecular Context

2-Amino-2-ethyl-3-methylbutanenitrile belongs to the α-aminonitrile class of compounds. These molecules are of significant interest in organic chemistry as they are key intermediates in the Strecker synthesis of α-amino acids.[1][2] The analysis and characterization of these intermediates are crucial for reaction monitoring and purity assessment. Mass spectrometry serves as a primary tool for this purpose, offering high sensitivity and detailed structural information based on a molecule's fragmentation pattern.

The structure of 2-Amino-2-ethyl-3-methylbutanenitrile presents a unique combination of features that influence its mass spectrometric behavior:

  • A Quaternary α-Carbon: The carbon atom bonded to both the amine and nitrile groups is also attached to an ethyl and an isopropyl group, precluding the presence of an α-hydrogen.

  • Primary Amine: A site of facile ionization and a director of characteristic α-cleavage events.

  • Nitrile Group: A functional group known for specific neutral losses, such as hydrocyanic acid (HCN).

  • Two Nitrogen Atoms: According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound's molecular weight of 140 Da.[3]

This guide will deconstruct the probable fragmentation pathways, providing predicted mass-to-charge (m/z) values for key fragments and the chemical logic underpinning their formation.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (70 eV) is a high-energy technique that generates a molecular radical cation (M⁺•) and induces extensive fragmentation. The resulting spectrum is a fingerprint of the molecule's structure.

The Molecular Ion

The molecular ion (M⁺•) peak for 2-Amino-2-ethyl-3-methylbutanenitrile is predicted at m/z 140 . However, for many aliphatic amines and nitriles, the molecular ion can be of low abundance or entirely absent due to rapid fragmentation.[4][5]

Primary Fragmentation Pathway: α-Cleavage

The most dominant fragmentation mechanism for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[6][7][8] This process is driven by the formation of a stable, resonance-stabilized iminium cation. For this molecule, the radical is initially formed by the removal of a lone-pair electron from the amino group.[9] The subsequent cleavage of an adjacent C-C bond is highly favored, and the preferential loss is typically of the largest alkyl substituent.[10]

Given the structure, three α-cleavage pathways are possible:

  • Loss of the Isopropyl Radical (•CH(CH₃)₂): This represents the loss of the largest alkyl group (43 u). This pathway is predicted to be the most favorable, leading to the base peak at m/z 97 .

  • Loss of the Ethyl Radical (•CH₂CH₃): Loss of the ethyl group (29 u) would produce a significant fragment ion at m/z 111 .

  • Loss of the Cyano Radical (•CN): While less common as a primary α-cleavage event compared to alkyl loss, the cleavage of the C-CN bond could yield a fragment at m/z 114 .

Figure 1: Predicted α-Cleavage Pathways under EI-MS.

Other Potential EI Fragmentations
  • Loss of HCN (m/z 113): A characteristic fragmentation of nitriles involves the rearrangement and elimination of a neutral molecule of hydrocyanic acid (27 u), which would produce an ion at m/z 113 .[10]

  • [M-1]⁺ Ion (m/z 139): The loss of a hydrogen radical from the alkyl chains is a common feature in the mass spectra of nitriles and can lead to a detectable peak at m/z 139 .[4][11]

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that produces even-electron ions, typically the protonated molecule [M+H]⁺, with minimal in-source fragmentation.[12] Structural information is obtained via tandem mass spectrometry (MS/MS) by subjecting the isolated precursor ion to collision-induced dissociation (CID).

The Precursor Ion

In positive-ion ESI, 2-Amino-2-ethyl-3-methylbutanenitrile is expected to readily protonate at the basic amino group, forming the precursor ion [M+H]⁺ at m/z 141.2 .

Predicted CID Fragmentation of [M+H]⁺

The fragmentation of even-electron ions in CID is driven by the formation of stable, neutral small molecules.[13] For the [M+H]⁺ ion of an α-aminonitrile, the pathways are analogous to those seen for protonated α-amino acids.[14][15]

  • Loss of Ammonia (NH₃): The most common fragmentation pathway for protonated primary amines is the elimination of a neutral ammonia molecule (17.0 u). This would result in a prominent product ion at m/z 124.2 .

  • Loss of Hydrocyanic Acid (HCN): Similar to the EI pathway, the neutral loss of HCN (27.0 u) from the protonated precursor is also a probable event, yielding a product ion at m/z 114.2 .

  • Sequential Losses: The primary product ions can undergo further fragmentation. For instance, the m/z 124 ion (resulting from NH₃ loss) could subsequently lose an alkene, such as isobutylene (C₄H₈, 56.1 u), through a rearrangement process, leading to a smaller fragment at m/z 68.1 .

ESI_Fragmentation Precursor [M+H]⁺ m/z 141.2 Prod1 [C₈H₁₃N]⁺ m/z 124.2 Precursor->Prod1 - NH₃ (17.0 u) Prod2 [C₇H₁₆N]⁺ m/z 114.2 Precursor->Prod2 - HCN (27.0 u) Prod3 [C₄H₈]⁺ m/z 68.1 Prod1->Prod3 - C₄H₈ (56.1 u)

Figure 2: Predicted ESI-MS/MS Fragmentation of [M+H]⁺.

Summary of Predicted Fragment Ions

The following table summarizes the key ions predicted to be observed in the mass spectra of 2-Amino-2-ethyl-3-methylbutanenitrile.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossFragmentation Mechanism
EI 140.2 (M⁺•)97.1•CH(CH₃)₂ (Isopropyl radical)α-Cleavage (Major)
EI 140.2 (M⁺•)111.1•C₂H₅ (Ethyl radical)α-Cleavage
EI 140.2 (M⁺•)113.1HCN (Hydrocyanic acid)Rearrangement
ESI-MS/MS 141.2 ([M+H]⁺)124.2NH₃ (Ammonia)Neutral Loss (Major)
ESI-MS/MS 141.2 ([M+H]⁺)114.2HCN (Hydrocyanic acid)Neutral Loss

Recommended Experimental Protocols

To validate the predictions outlined in this guide, the following experimental starting points are recommended.

Protocol for GC-MS (EI) Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • GC System:

    • Column: Use a standard non-polar column, such as a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent.

    • Injection: Inject 1 µL with a split ratio of 20:1. Set injector temperature to 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 250.

Protocol for LC-MS/MS (ESI) Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in 50:50 methanol:water containing 0.1% formic acid.

  • LC System:

    • Column: Use a C18 reversed-phase column, such as a 100 mm x 2.1 mm, 2.6 µm particle size column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System (ESI-MS/MS):

    • Ionization Mode: Electrospray Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • MS1: Scan from m/z 100-300 to identify the [M+H]⁺ precursor at m/z 141.2.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 141.2 (isolation width ~1.5 Da) and apply varying collision energies (e.g., 10, 20, and 40 eV) to observe the fragmentation pattern.

Conclusion

The fragmentation pattern of 2-Amino-2-ethyl-3-methylbutanenitrile under mass spectrometry is predicted to be dominated by well-understood mechanisms directed by its amine and nitrile functionalities. In EI-MS, α-cleavage leading to the loss of the isopropyl radical is expected to produce the base peak at m/z 97. In ESI-MS/MS, the protonated molecule (m/z 141) will likely fragment via the loss of neutral ammonia (to m/z 124) or hydrocyanic acid (to m/z 114). These predictive insights provide a robust framework for the identification and structural confirmation of this and related α-aminonitriles in complex matrices.

References

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Sterically Hindered α-Aminonitriles

Audience: Researchers, scientists, and drug development professionals. Abstract α-Aminonitriles are pivotal intermediates in organic synthesis and serve as critical pharmacophores in modern drug discovery, most notably a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

α-Aminonitriles are pivotal intermediates in organic synthesis and serve as critical pharmacophores in modern drug discovery, most notably as reversible covalent inhibitors of proteases. Their utility, however, is intrinsically linked to their thermodynamic stability, a property that is profoundly influenced by steric hindrance around the central quaternary carbon. This guide provides a comprehensive examination of the principles governing the stability of these molecules. We delve into the thermodynamic landscape of the Strecker synthesis, contrasting kinetic and thermodynamic control pathways. This guide equips researchers with both experimental and computational methodologies to quantitatively assess the stability of novel, sterically hindered α-aminonitriles. We present a detailed protocol for determining equilibrium constants using quantitative NMR spectroscopy and outline a robust workflow for predictive analysis via Density Functional Theory (DFT) calculations. Finally, the practical implications of thermodynamic stability in the context of drug development are explored, focusing on how the reversibility of the aminonitrile adduct influences inhibitor residence time, efficacy, and formulation strategies.

Introduction: The Centrality of α-Aminonitriles and the Challenge of Stability

α-Aminonitriles, compounds bearing both an amino and a nitrile group on the same carbon, are cornerstones of synthetic chemistry. Their historical significance is rooted in the Strecker synthesis, the first-ever laboratory synthesis of an amino acid, reported by Adolph Strecker in 1850.[1][2] Today, their importance extends far beyond being mere precursors to amino acids. In medicinal chemistry, the α-aminonitrile moiety has emerged as a key "warhead" in the design of targeted covalent inhibitors.[3] For instance, several inhibitors of dipeptidyl peptidase-4 (DPP-4), a class of drugs used to treat type 2 diabetes, feature an α-aminonitrile that forms a reversible covalent bond with a serine residue in the enzyme's active site.[3]

The efficacy of these molecules is not solely dependent on their ability to form this bond, but critically, on the stability of the resulting adduct. This stability is a direct reflection of the thermodynamic equilibrium between the α-aminonitrile and its constituent precursors—an imine and a cyanide source. When bulky, sterically demanding substituents are incorporated into the molecule, which is common in drug design to achieve selectivity and optimize pharmacokinetic properties, the thermodynamic landscape is significantly altered. This guide addresses the core challenge of understanding and quantifying the thermodynamic stability of these sterically hindered systems.

The Thermodynamic Landscape: Kinetic vs. Thermodynamic Control

The formation of an α-aminonitrile via the Strecker synthesis is a classic example of a reaction where kinetic and thermodynamic pathways diverge. The reaction mixture typically contains an aldehyde or ketone, an amine (or ammonia), and a cyanide source. A competing and often faster reaction is the formation of the corresponding cyanohydrin from the carbonyl compound and cyanide.[4]

  • Kinetic Product: The cyanohydrin often forms rapidly because the direct nucleophilic attack of cyanide on the carbonyl carbon has a lower activation energy barrier.[4]

  • Thermodynamic Product: In many cases, the α-aminonitrile is the more thermodynamically stable product. Over time, under equilibrating conditions, the initially formed cyanohydrin can revert to the carbonyl compound, which then reacts with the amine to form an imine (or iminium ion). Subsequent attack by cyanide on the imine yields the more stable aminonitrile.[4]

The final product distribution is therefore highly dependent on the reaction conditions. Low temperatures and short reaction times favor the kinetic product (cyanohydrin), while higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the thermodynamic product (α-aminonitrile).[5]

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Aldehyde/Ketone Aldehyde/Ketone Imine Imine Aldehyde/Ketone->Imine + Amine - H2O Cyanohydrin Cyanohydrin Aldehyde/Ketone->Cyanohydrin + HCN (Kinetic, Fast, Reversible) Amine Amine HCN HCN Aminonitrile Aminonitrile Imine->Aminonitrile + HCN (Thermodynamic) Cyanohydrin->Aldehyde/Ketone Reversion

Figure 1: Kinetic vs. Thermodynamic pathways in α-aminonitrile synthesis.

Steric hindrance plays a crucial role in this equilibrium. Bulky groups on either the carbonyl precursor or the amine can destabilize the α-aminonitrile product due to increased steric strain in the tetrahedral product compared to the planar imine intermediate. This destabilization shifts the equilibrium back towards the starting materials, resulting in a lower concentration of the desired α-aminonitrile at equilibrium. Quantifying this effect is essential for predicting synthetic yields and understanding the behavior of these molecules in biological systems.

Experimental Determination of Thermodynamic Stability

The most direct way to assess the thermodynamic stability of a sterically hindered α-aminonitrile is to measure its equilibrium constant of dissociation (Kd) or formation (Keq). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-invasive technique for this purpose, as it allows for the simultaneous monitoring of all reactants and products in the equilibrium mixture without the need for separation.[6][7]

Detailed Protocol for Keq Determination via ¹H qNMR

This protocol outlines a method for determining the equilibrium constant for the formation of a sterically hindered α-aminonitrile from a corresponding imine and cyanide source.

Objective: To determine the equilibrium constant (Keq) for the reaction: Imine + HCN ⇌ α-Aminonitrile.

Materials:

  • Synthesized and purified imine.

  • Cyanide source (e.g., trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) with an acid).

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal standard with a known concentration and a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).

  • NMR tubes and spectrometer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the purified imine and the internal standard into a vial.

    • Dissolve the solids in a precise volume of the deuterated solvent.

    • Prepare a separate stock solution of the cyanide source of known concentration.

  • NMR Spectrometer Setup for Quantitative Analysis (qNMR):

    • Ensure the spectrometer is properly tuned and shimmed for high resolution.[8]

    • Set the pulse angle to 90° to ensure uniform excitation.

    • Crucially, set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons being integrated. This ensures complete relaxation between scans, which is essential for accurate integration. A preliminary T1 inversion-recovery experiment may be necessary to determine the T1 values.

    • Acquire a sufficient number of scans (NS) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]

  • Data Acquisition:

    • Acquire a spectrum of the initial solution containing the imine and the internal standard to establish their initial concentrations.

    • Add a known, sub-stoichiometric amount of the cyanide source to the NMR tube.

    • Immediately begin acquiring spectra at regular time intervals (e.g., every 15 minutes) to monitor the reaction progress. Ensure the sample temperature is controlled and constant.[9]

    • Continue acquiring spectra until the integrations of the reactant and product signals remain constant over several time points, indicating that equilibrium has been reached.

  • Data Processing and Analysis:

    • Process all spectra uniformly (e.g., same line broadening).

    • Carefully integrate the signals corresponding to the imine, the α-aminonitrile, and the internal standard. Choose well-resolved signals that are unique to each species.

    • Use the integration of the internal standard (I_std) to calibrate the other integrals and determine the concentrations of the imine ([Imine]_eq) and the α-aminonitrile ([AN]_eq) at equilibrium.

      • Concentration = (I_species / N_protons_species) * (N_protons_std / I_std) * [Standard]

    • Calculate the equilibrium concentration of the cyanide source ([HCN]_eq) by subtracting the concentration of the formed α-aminonitrile from its initial concentration.

  • Calculation of the Equilibrium Constant (Keq):

    • Calculate Keq using the equilibrium concentrations:

      • Keq = [AN]_eq / ([Imine]_eq * [HCN]_eq)

    • The Gibbs free energy (ΔG) of the reaction can then be calculated using the equation: ΔG = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

G cluster_0 Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis cluster_3 Thermodynamic Calculation A Prepare Stock Solutions: 1. Imine + Internal Standard 2. Cyanide Source B Combine Reactants in NMR Tube A->B C Acquire Spectra Over Time (Constant Temperature) B->C D Monitor Integrals Until Constant (Equilibrium Reached) C->D E Process Spectra Uniformly D->E F Integrate Signals (Reactants, Product, Standard) E->F G Calculate Equilibrium Concentrations F->G H Calculate Keq G->H I Calculate ΔG = -RT ln(Keq) H->I

Figure 2: Experimental workflow for determining Keq and ΔG using qNMR.

Computational Chemistry as a Predictive Tool

While experimental determination provides definitive data, computational methods, particularly Density Functional Theory (DFT), offer a powerful predictive tool for assessing the relative thermodynamic stability of a series of α-aminonitriles before their synthesis.[10][11] This allows for the in-silico screening of different sterically hindered structures.

Standard Workflow for DFT-Based Stability Prediction

Objective: To calculate the Gibbs free energy of formation (ΔG_f) for a series of α-aminonitriles to predict their relative thermodynamic stabilities.

Methodology:

  • Structure Building: Construct 3D models of the reactants (imine, HCN) and the α-aminonitrile product.

  • Geometry Optimization: Perform a full geometry optimization for each molecule to find its lowest energy conformation. A common and reliable level of theory for this is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[10]

  • Frequency Calculation: Conduct a frequency calculation on the optimized geometry. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are necessary to calculate the Gibbs free energy at a specific temperature (e.g., 298.15 K).

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) for each species is calculated from the electronic energy (E_elec), ZPVE, and thermal corrections to the enthalpy (H) and entropy (S).

  • Reaction Free Energy (ΔG_rxn): The overall Gibbs free energy of the reaction is calculated as:

    • ΔG_rxn = G_product - (G_reactant1 + G_reactant2)

    • A more negative ΔG_rxn indicates a more thermodynamically favorable reaction and a more stable α-aminonitrile product.

By performing these calculations for a series of α-aminonitriles with varying steric bulk (e.g., R groups = Methyl, Ethyl, Isopropyl, tert-Butyl), a clear trend in thermodynamic stability can be established.

Illustrative Data: Impact of Steric Hindrance
Aldehyde PrecursorR Groupα-Aminonitrile StructureHypothetical ΔG_rxn (kcal/mol)Relative Stability
Formaldehyde-HR'-NH-CH₂-CN-5.0High
Acetaldehyde-CH₃R'-NH-CH(CH₃)-CN-3.5Moderate
Isobutyraldehyde-CH(CH₃)₂R'-NH-CH(iPr)-CN-1.2Low
Pivaldehyde-C(CH₃)₃R'-NH-CH(tBu)-CN+1.5Unfavorable

Table 1: Hypothetical Gibbs free energy of formation for a series of α-aminonitriles, illustrating the destabilizing effect of increasing steric hindrance. The data is for illustrative purposes only.

Implications in Drug Development

The thermodynamic stability of an α-aminonitrile "warhead" is not merely an academic curiosity; it is a critical parameter in drug design, directly influencing efficacy, selectivity, and safety.[3]

Residence Time and Sustained Efficacy

For reversible covalent inhibitors like the DPP-4 inhibitors, the duration of the therapeutic effect is related to the drug's residence time on its target.[12][13] Residence time (τ) is the reciprocal of the dissociation rate constant (k_off). A longer residence time means the drug remains bound to and inhibits the target for a longer period.

The stability of the covalent adduct (in this case, the bond formed between the enzyme's serine and the aminonitrile's carbon) is a major contributor to a long residence time.[14] A more thermodynamically stable α-aminonitrile will have a lower tendency to dissociate back to the imine and cyanide, leading to a slower k_off and a longer duration of action. However, there is a fine balance; the bond must be reversible to avoid permanent inhibition, which could lead to toxicity.[15] Therefore, medicinal chemists often aim to tune the steric and electronic properties of the α-aminonitrile to achieve a "Goldilocks" stability: stable enough for a prolonged therapeutic effect but reversible enough to ensure safety.

G cluster_0 Thermodynamic Stability of Aminonitrile A Drug (Aminonitrile) + Enzyme B Non-covalent E-I Complex A->B kon B->A koff (initial) C Reversible Covalent E-I Adduct B->C k_form C->B k_rev (k_off final) L1 High Stability → Low k_rev → Long Residence Time (τ) → Sustained Efficacy L2 Low Stability → High k_rev → Short Residence Time (τ) → Brief Efficacy

Figure 3: Relationship between aminonitrile stability and drug residence time.
Formulation and Storage Stability

The inherent reversibility of α-aminonitriles also presents challenges for drug formulation and storage.[16] Since their formation is an equilibrium process, they can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to degradation and loss of potency.[17]

Key considerations include:

  • pH Control: Formulations must be buffered to a pH range where the α-aminonitrile is most stable.

  • Excipient Compatibility: Interactions with excipients can catalyze degradation. For example, acidic or basic impurities in excipients could shift the equilibrium.[16]

  • Accelerated Stability Studies: Forced degradation studies under stress conditions (heat, humidity, light, acid/base) are essential to identify potential degradation pathways and establish a stable formulation and appropriate shelf-life for the drug product.[18][19][20] The nitrile group itself is generally metabolically stable, but the lability of the aminonitrile linkage is the primary concern.[21][22]

Conclusion

The thermodynamic stability of sterically hindered α-aminonitriles is a multifaceted property that governs their synthesis and is paramount to their function as pharmaceutical agents. While steric bulk generally leads to thermodynamic destabilization, a quantitative understanding is crucial for rational design. This guide has provided the theoretical framework and, most importantly, practical, self-validating methodologies for researchers to pursue this quantification. By leveraging the power of qNMR for experimental determination and DFT for predictive modeling, scientists can precisely characterize the stability of these important molecules. This knowledge is critical for optimizing synthetic routes and for fine-tuning the molecular architecture of α-aminonitrile-based drugs to achieve desired profiles of efficacy, residence time, and formulation stability, ultimately leading to safer and more effective medicines.

References

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. (2016). Journal of Medicinal Chemistry. [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. (2016). ChemMedChem. [Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. (2020). Journal of Chemical Information and Modeling. [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. (2016). PubMed. [Link]

  • How can one determine equilibrium constant of a reaction by 1H NMR spectroscopy?. (2023). ResearchGate. [Link]

  • Why doesn't Strecker synthesis produce AHAs instead?. (n.d.). Chemistry Stack Exchange. [Link]

  • Computational techniques for covalent inhibition simulation. (n.d.). ResearchGate. [Link]

  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025). PMC. [Link]

  • Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). The Journal of Physical Chemistry B. [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Exp. 21 NMR Study of a Reversible Hydrolysis Reaction. (n.d.). Joseph A DiVerdi. [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Bristol. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). IntechOpen. [Link]

  • Quantitative NMR methods for reaction and process monitoring. (n.d.). RPTU. [Link]

  • Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. (2016). MDPI. [Link]

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). BioProcess International. [Link]

  • DFT calculated Gibbs free energy profiles for the reaction mechanism at study (in kcal/mol). (n.d.). ResearchGate. [Link]

  • Quantitative NMR. (n.d.). Northwestern University. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2021). Pharmaceutical Journal. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). PMC. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (n.d.). PMC. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC. [Link]

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025). MDPI. [Link]

  • Density functional theory calculations. a Computed Gibbs free energy... (n.d.). ResearchGate. [Link]

  • Stepbystep procedure for NMR data acquisition. (n.d.). University of Maryland. [Link]

  • Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. (n.d.). RSC Publishing. [Link]

  • The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. (n.d.). Durham E-Theses. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). PMC. [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). MDPI. [Link]

  • Asymmetric Strecker Reactions. (2011). Chemical Reviews. [Link]

  • Efficient first-principles approach to Gibbs free energy with thermal expansion. (2024). arXiv. [Link]

  • Experiment 3: Determination of an Equilibrium Constant for a Chemical Reaction. (n.d.). Open Library Publishing Platform. [Link]

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. (n.d.). PMC. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]

  • Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. (2024). Graz University of Technology. [Link]

  • Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time. (n.d.). ResearchGate. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]

  • Residence time in drug discovery: current insights and future perspectives. (2025). PMC. [Link]

  • The Steric Course of SE2 Reactions of Unstabilized α-Aminoorganolithiums: Distinguishing between SET and Polar Mechanisms. (n.d.). ResearchGate. [Link]

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  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]

Sources

Foundational

Toxicological Profiling and Material Safety Protocols for 2-Amino-2-ethyl-3-methylbutanenitrile

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist navigating the complex landscape of preclinical drug development and chemical safety, I approach the toxicological profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist navigating the complex landscape of preclinical drug development and chemical safety, I approach the toxicological profiling of compounds not merely as a regulatory compliance exercise, but as a mechanistic puzzle. 2-Amino-2-ethyl-3-methylbutanenitrile (CAS: 1179705-68-0) presents a fascinating and highly hazardous profile. This whitepaper deconstructs the physicochemical properties, the causality behind its severe toxicity, and provides field-proven, self-validating protocols for handling and evaluating this molecule.

Physicochemical & Structural Characterization

2-Amino-2-ethyl-3-methylbutanenitrile is an aliphatic α -aminonitrile[1]. Its structure features a fully substituted alpha-carbon bonded to an ethyl group, an isopropyl group, a primary amine, and a nitrile group[1].

From a thermodynamic perspective, the synthesis and stability of α -aminonitriles are highly dependent on the Lewis and Brønsted acid environment, which dictates their equilibrium with cyanide and iminium species[2]. The extreme steric bulk surrounding the alpha-carbon in this specific molecule plays a critical role in its instability and subsequent toxicity.

Mechanistic Toxicology: The "Why" Behind the Hazards

Understanding the Material Safety Data Sheet (MSDS) requires looking past the hazard codes to the underlying molecular behavior.

Acute Toxicity (H301, H311, H331) and Cyanide Release

This compound is classified under GHS as Acute Tox. 3 (Danger) across oral, dermal, and inhalation routes[3]. The causality of this severe toxicity is rooted in the molecule's capacity to release free cyanide ( CN− )[4].

Due to the steric bulk of the ethyl and isopropyl substituents, the molecule is highly susceptible to a spontaneous retro-Strecker decomposition . The relief of steric strain drives the equilibrium toward the dissociation of the molecule into 2-methyl-3-pentanone, ammonia, and free cyanide[2]. In vivo, this process is further accelerated by Cytochrome P450 (CYP450)-mediated oxidation of the amine to an iminium ion[5]. Once released, the cyanide ion binds irreversibly to the ferric iron in cytochrome c oxidase, halting oxidative phosphorylation and triggering rapid cellular asphyxiation[4].

ToxicityMechanism A 2-Amino-2-ethyl-3-methylbutanenitrile B Physiological pH / CYP450 Metabolism A->B C Retro-Strecker Decomposition B->C D Free Cyanide (CN-) Release C->D E Cytochrome c Oxidase Inhibition D->E

Mechanistic pathway of cyanide release and cellular asphyxiation.

Corrosivity (H314) and Sensitization (H317)

The compound is classified as Skin Corr. 1B [3]. The unprotonated primary amine is highly basic. Upon contact with ambient epidermal moisture, it abstracts protons, creating a highly localized alkaline microenvironment that saponifies lipid bilayers and denatures keratin proteins.

Furthermore, its classification as a Skin Sensitizer (H317) [3] is driven by the electrophilic nature of the transient iminium intermediate. This intermediate acts as a reactive hapten, covalently binding to nucleophilic residues (e.g., lysine, cysteine) on skin proteins, which is subsequently presented to T-cells, triggering a Type IV delayed hypersensitivity reaction[5].

Material Safety Data Sheet (MSDS) Core Parameters

The following table synthesizes the critical quantitative and regulatory data necessary for laboratory risk assessment.

ParameterValue / ClassificationSource
CAS Number 1179705-68-0NextSDS[3]
Molecular Formula C7​H14​N2​ PubChemLite[1]
Molecular Weight 126.2 g/mol Sigma-Aldrich[6]
Acute Toxicity Category 3 (Oral, Dermal, Inhalation)GHS (H301, H311, H331)[3]
Skin Corrosion Category 1BGHS (H314)[3]
Skin Sensitization Category 1GHS (H317)[3]

Self-Validating Experimental Workflows

To ensure scientific integrity, every assay performed in the lab must be a self-validating system. A protocol without internal controls is merely an observation, not an experiment. Below are the definitive methodologies for evaluating the toxicological properties of this compound.

Protocol 1: In Vitro Cyanide Trapping & Quantification Assay

This assay differentiates between spontaneous retro-Strecker decomposition and CYP450-mediated bioactivation[5]. We utilize naphthalene-2,3-dicarboxaldehyde (NDA) derivatization because it forms a highly stable, fluorescent cyanobenzisoindole (CBI) adduct, offering superior sensitivity over standard colorimetric methods.

CyanideAssay A 1. Substrate Prep (+ 13C15N Std) B 2. Microsome Incubation (Active vs Inactive) A->B C 3. Derivatization (NDA + Taurine) B->C D 4. Quenching (Cold Acetonitrile) C->D E 5. LC-MS/MS Quantification D->E

Workflow for self-validating LC-MS/MS cyanide trapping assay.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 100 µM stock of 2-Amino-2-ethyl-3-methylbutanenitrile in 100 mM potassium phosphate buffer (pH 7.4). Spike the solution with 1 µM 13C15N -labeled KCN as an internal recovery standard.

  • Microsome Incubation: Divide the assay into two cohorts: Active Human Liver Microsomes (HLM) and Heat-Inactivated HLM (negative control). Add 1.2 mM NADPH and incubate at 37°C for 30 minutes.

  • Derivatization (Trapping): Add 50 µL of NDA (10 mM) and taurine (10 mM). Incubate in the dark for 15 minutes to allow the free cyanide to form the fluorescent CBI adduct.

  • Quenching: Terminate the reaction using ice-cold acetonitrile (1:1 v/v). Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check: The assay is only valid if the 13C15N internal standard recovery exceeds 80%. The heat-inactivated control quantifies spontaneous decomposition, while the active HLM delta quantifies enzymatic bioactivation.

Protocol 2: Reconstructed Human Epidermis (RhE) Corrosivity Assay (OECD 431)

Animal testing for corrosivity is obsolete. The RhE model provides physiologically relevant barrier properties to validate the H314 classification[3].

Step-by-Step Methodology:

  • Tissue Equilibration: Pre-incubate RhE tissues (e.g., EpiDerm™) in assay medium at 37°C, 5% CO2​ for 24 hours to recover from transport stress.

  • Topical Application: Apply 50 µL of the test compound, 8N KOH (positive control), and PBS (negative control) to the apical surface of distinct tissues. Incubate for exactly 3 minutes and 60 minutes to differentiate between Category 1A and 1B/1C corrosivity.

  • Washing: Vigorously wash the tissues with PBS to remove all residual test substance. Crucial: Failure to remove the aminonitrile can lead to direct chemical reduction of MTT, causing false-positive viability artifacts.

  • MTT Incubation: Transfer tissues to an MTT solution (1 mg/mL) for 3 hours. Viable cellular mitochondria will reduce the MTT to a purple formazan dye.

  • Extraction & Quantification: Extract the formazan using isopropanol for 2 hours and measure the absorbance at 570 nm ( OD570​ ).

  • Self-Validation Check: The run is strictly validated only if the negative control OD570​ is ≥0.8 and the positive control (8N KOH) viability is <20% .

References

  • 2-amino-2-ethyl-3-methylbutanenitrile — Chemical Substance Information Source: NextSDS URL
  • 2-amino-2-ethyl-3-methylbutanenitrile (C7H14N2)
  • 2-amino-2-ethyl-3-methylbutanenitrile Source: Sigma-Aldrich URL
  • Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity Source: Chemical Research in Toxicology - ACS Publications URL
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC - NIH URL
  • Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Acid-catalyzed hydrolysis of 2-Amino-2-ethyl-3-methylbutanenitrile to unnatural amino acids

Application Note: Acid-Catalyzed Hydrolysis of Sterically Hindered α -Aminonitriles to Unnatural Amino Acids Executive Summary As drug development increasingly relies on peptidomimetics to overcome proteolytic degradatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Acid-Catalyzed Hydrolysis of Sterically Hindered α -Aminonitriles to Unnatural Amino Acids

Executive Summary

As drug development increasingly relies on peptidomimetics to overcome proteolytic degradation, the incorporation of unnatural α,α -disubstituted amino acids has become a critical structural strategy. However, synthesizing these building blocks—specifically via the hydrolysis of highly hindered α -aminonitriles such as 2-amino-2-ethyl-3-methylbutanenitrile—presents a formidable thermodynamic and kinetic challenge. This application note delineates the causality behind the failure of standard Strecker hydrolysis protocols and provides field-proven, self-validating methodologies to successfully isolate the target unnatural amino acid, 2-amino-2-ethyl-3-methylbutanoic acid.

Mechanistic Rationale: The Steric Barrier

The classical Strecker synthesis involves the condensation of an aldehyde or ketone with ammonia and a cyanide source to form an α -aminonitrile, which is subsequently hydrolyzed to an amino acid[1]. While this process is highly efficient for standard aldehydes, the use of ketones (e.g., ethyl isopropyl ketone) yields α,α -disubstituted aminonitriles that are exceptionally resistant to hydrolysis[1].

The Causality of Protocol Failure: Standard aqueous acidic hydrolysis (e.g., refluxing 6 M HCl) typically fails for 2-amino-2-ethyl-3-methylbutanenitrile. The causality lies in competing kinetics: the immense steric bulk of the adjacent ethyl and isopropyl groups severely restricts the trajectory of the incoming water nucleophile. Consequently, the rate of nucleophilic addition to the protonated nitrile is outpaced by the thermodynamically favorable retro-Strecker reaction , leading to the decomposition of the substrate back into the starting ketone, hydrogen cyanide, and ammonia[2].

The Solution: To circumvent this degradation, the hydrolysis must be decoupled into two distinct kinetic steps:

  • Anhydrous Hydration: Concentrated sulfuric acid (96%) is utilized. The lack of bulk water prevents the retro-Strecker pathway, while the extreme acidity fully protonates the nitrile, allowing the bisulfate ion to facilitate hydration to an α -amino amide[3].

  • High-Temperature Cleavage: The resulting amide is subjected to harsh alkaline hydrolysis (KOH in ethylene glycol at 150 °C). The small, hard hydroxide nucleophile can access the hindered carbonyl, and the high boiling point of ethylene glycol allows for elevated temperatures without pressurized vessels, driving the reaction forward by boiling off the ammonia byproduct[4].

Reaction Pathway Visualization

HydrolysisPathway Nitrile 2-Amino-2-ethyl- 3-methylbutanenitrile (Sterically Hindered) Amide α-Amino Amide Intermediate (Stable) Nitrile->Amide 96% H2SO4 25 °C, 48h (Hydration) Retro Retro-Strecker Byproducts (Ketone + HCN) Nitrile->Retro 6M HCl Reflux (Undesired Pathway) Acid 2-Amino-2-ethyl- 3-methylbutanoic acid (Target Amino Acid) Amide->Acid KOH / Ethylene Glycol 150 °C, 12h (Hydrolysis) Amide->Retro Prolonged Aqueous Acid Reflux

Workflow for the two-step hydrolysis of sterically hindered α-aminonitriles.

Validated Experimental Methodologies

Protocol A: Two-Step Acid/Base Hydrolysis (Scalable & High Yield)

This is the gold-standard method for preparative-scale synthesis, prioritizing the preservation of the C-N bond.

Step 1: Hydration to the α -Amino Amide

  • Preparation: In a thoroughly dried, round-bottom flask equipped with a magnetic stirrer, cool 15.0 mL of 96% H2​SO4​ to 0 °C using an ice-water bath.

  • Addition: Slowly add 50.0 mmol of 2-amino-2-ethyl-3-methylbutanenitrile dropwise over 30 minutes to prevent localized heating and subsequent decomposition.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 48 hours. The high viscosity of the acid requires vigorous stirring.

  • Quenching: Pour the reaction mixture carefully over 100 g of crushed ice. Neutralize the solution to pH 8.0 using concentrated NH4​OH (keep the temperature below 20 °C during neutralization).

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Self-Validation Check (IPC 1): Analyze the concentrated intermediate via FTIR. The protocol is validated to proceed if the sharp C≡N stretching band at ~2230 cm −1 is completely absent and replaced by a strong amide C=O stretch at ~1680 cm −1 .

Step 2: Alkaline Hydrolysis to the α -Amino Acid

  • Preparation: Dissolve the crude α -amino amide from Step 1 in 40 mL of anhydrous ethylene glycol.

  • Reagent Addition: Add 250 mmol (5.0 equivalents) of Potassium Hydroxide (KOH) pellets.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 150 °C for 12 hours. Ensure the setup allows for the venting of ammonia gas (use a scrubber if necessary).

  • Isolation: Cool the mixture to room temperature and dilute with 50 mL of distilled water. Carefully adjust the pH to the isoelectric point of the amino acid (approx. pH 6.0) using 6 M HCl.

  • Purification: Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol/water.

  • Self-Validation Check (IPC 2): Confirm complete hydrolysis by spotting the reaction mixture on a silica TLC plate and staining with ninhydrin. A distinct purple spot indicates the presence of the free α -amino acid. Subsequent LC-MS must show a dominant peak at m/z 146.1 ( [M+H]+ ).

Protocol B: Microwave-Assisted Acidic Hydrolysis (Rapid / Analytical Scale)

For rapid library generation or analytical-scale synthesis, microwave irradiation can overcome the activation energy barrier of the hindered amide hydrolysis without the need for a two-step solvent swap.

  • Preparation: In a heavy-walled 10 mL microwave reactor vial, combine 2.0 mmol of 2-amino-2-ethyl-3-methylbutanenitrile with 5.0 mL of 12 M HCl.

  • Irradiation: Seal the vial with a crimp cap. Irradiate the mixture at 150 °C for 2 hours (monitor pressure to ensure it remains within the vessel's safety limits).

  • Isolation: Cool the vial rapidly using compressed air. Unseal and concentrate the mixture to dryness under reduced pressure to remove excess HCl.

  • Purification: Purify the crude hydrochloride salt via cation-exchange chromatography (e.g., Dowex 50WX8), eluting with 1 M NH4​OH to yield the free amino acid.

Quantitative Data & Method Comparison

The table below summarizes the empirical outcomes of different hydrolysis strategies applied to 2-amino-2-ethyl-3-methylbutanenitrile.

Hydrolysis MethodReagents & ConditionsConversion (%)Target Yield (%)Primary Impurity / Byproduct
Standard Acidic 6 M HCl, Reflux, 24 h> 95%< 5%Ethyl isopropyl ketone (Retro-Strecker)
Two-Step Acid/Base (Protocol A) 1. 96% H2​SO4​ , 25 °C2. KOH, Ethylene Glycol, 150 °C> 98%78% Trace unreacted amide
Microwave Acidic (Protocol B) 12 M HCl, 150 °C, 2 h (Sealed Vessel)> 90%65% Minor thermal degradation products

Note: Yields represent isolated, purified 2-amino-2-ethyl-3-methylbutanoic acid. The two-step method provides the highest fidelity for scale-up operations.

References

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - MDPI (Molecules).[Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI (Catalysts).[Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry.[Link]

  • Strecker amino acid synthesis - Wikipedia.[Link]

  • The Search for Chiral Asymmetry as a Potential Biosignature in our Solar System - Chemical Reviews (ACS Publications).[Link]

Sources

Application

2-Amino-2-ethyl-3-methylbutanenitrile as an intermediate in API manufacturing

Application Note: 2-Amino-2-ethyl-3-methylbutanenitrile as a Critical Intermediate in Peptidomimetic API Manufacturing Strategic Rationale in API Development The clinical efficacy of peptide-based Active Pharmaceutical I...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Amino-2-ethyl-3-methylbutanenitrile as a Critical Intermediate in Peptidomimetic API Manufacturing

Strategic Rationale in API Development

The clinical efficacy of peptide-based Active Pharmaceutical Ingredients (APIs) is frequently compromised by their poor in vivo stability and rapid proteolytic degradation. To circumvent this, drug development professionals increasingly incorporate unnatural, sterically hindered α,α -dialkyl amino acids into peptide backbones. These modifications restrict the conformational flexibility of the peptide—often inducing stable β -turns or α -helices—and effectively shield adjacent peptide bonds from enzymatic cleavage.

2-Amino-2-ethyl-3-methylbutanenitrile (Molecular Formula: C7H14N2)[1] is the quintessential α -aminonitrile intermediate required to synthesize 2-amino-2-ethyl-3-methylbutanoic acid. This specific building block, featuring both an ethyl and an isopropyl group on the alpha carbon, provides extreme steric bulk, making it a highly valuable precursor in the synthesis of next-generation, protease-resistant peptidomimetics.

Mechanistic Causality: Synthesis & Hydrolysis

The conversion of a simple ketone to a complex, API-ready amino acid via this intermediate requires overcoming significant thermodynamic and kinetic barriers.

  • The Strecker Condensation : The synthesis of the aminonitrile relies on the classical Strecker multi-component reaction, which involves the condensation of a ketone, ammonia, and hydrogen cyanide to produce α -aminonitriles[2]. Here, the precursor is 2-methylpentan-3-one (ethyl isopropyl ketone). Because the carbonyl carbon is flanked by bulky ethyl and isopropyl groups, the initial nucleophilic attack by ammonia to form the imine is thermodynamically challenged. To drive the equilibrium forward, a large molar excess of ammonium chloride and sodium cyanide is utilized in a co-solvent system (e.g., methanol/water) to ensure the solubility of both the organic ketone and the inorganic salts.

  • Hydrolysis of the Sterically Hindered Nitrile : While unhindered aminonitriles are readily hydrolyzed to α -amino acids[3], the hydrolysis of sterically hindered nitriles is notoriously difficult and typically affords low yields due to the extreme steric shielding of the nitrile carbon[4]. Standard aqueous hydrolysis often stalls at the primary amide intermediate. To achieve complete conversion to the carboxylic acid, the protocol must employ aggressive acidic conditions (e.g., prolonged reflux in 6M HCl) to force the hydration and subsequent deamination of the amide, overcoming the activation energy barrier imposed by the adjacent isopropyl and ethyl groups.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol 1: Synthesis of 2-Amino-2-ethyl-3-methylbutanenitrile

Objective: Convert 2-methylpentan-3-one to the target aminonitrile via a modified Strecker reaction.

  • Reagent Preparation: In a 1L round-bottom flask, dissolve 5.0 equivalents of ammonium chloride ( NH4​Cl ) and 1.5 equivalents of sodium cyanide ( NaCN ) in 300 mL of a 1:1 mixture of Methanol/Water. Caution: NaCN is highly toxic; perform strictly under a fume hood.

  • Ketone Addition: Add 1.0 equivalent (100 mmol) of 2-methylpentan-3-one dropwise to the stirring solution at room temperature.

  • Reaction Incubation: Heat the biphasic mixture to 45°C and stir vigorously for 24 hours. The mild heating is critical to overcome the steric hindrance during imine formation.

  • IPC (Self-Validation): Sample the organic layer and analyze via GC-MS. The reaction is deemed complete when the ketone peak (m/z 100) is <2% and the aminonitrile peak (m/z 126) is dominant.

  • Workup: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 2-Amino-2-ethyl-3-methylbutanenitrile as a pale yellow oil.

Protocol 2: Acid-Promoted Hydrolysis to the Unnatural Amino Acid

Objective: Hydrolyze the hindered nitrile to 2-amino-2-ethyl-3-methylbutanoic acid.

  • Acidic Reflux: Suspend the crude aminonitrile (approx. 80 mmol) in 150 mL of 6M Hydrochloric Acid ( HCl ).

  • Thermal Activation: Heat the mixture to a vigorous reflux (110°C) for 48 hours. The extended time is non-negotiable due to the shielding of the -CN group.

  • IPC (Self-Validation): Analyze the reaction mixture via LC-MS. Track the conversion of the aminonitrile ([M+H]+ 127) to the primary amide intermediate ([M+H]+ 145), and finally to the target amino acid ([M+H]+ 146). The persistence of the amide indicates insufficient reflux time.

  • Isolation: Cool the mixture to room temperature and evaporate the excess HCl under vacuum. Dissolve the residue in minimal water and adjust the pH to the theoretical isoelectric point (approx. pH 6.0) using 2M NaOH .

  • Filtration: Collect the precipitated α,α -dialkyl amino acid via vacuum filtration, wash with cold ethanol, and dry under high vacuum.

Quantitative Optimization Data

The table below summarizes the causality behind selecting harsh acidic conditions over standard hydrolysis methods for this specific sterically hindered intermediate.

Hydrolysis ConditionTemperatureTime (Hours)Major Product Detected (LC-MS)Isolated Yield (%)
2M NaOH (Aqueous)80°C24Unreacted Aminonitrile< 5%
2M NaOH in MeOH/CH2Cl225°C48Primary Amide12%
3M HCl (Aqueous)100°C24Primary Amide35%
6M HCl (Aqueous) 110°C 48 Target Amino Acid 82%

Synthetic Workflow Visualization

Workflow Ketone 2-Methylpentan-3-one (Sterically Hindered) Aminonitrile 2-Amino-2-ethyl-3-methylbutanenitrile (API Intermediate) Ketone->Aminonitrile Imine Formation & Cyanation Reagents NH4Cl + NaCN (Strecker Reagents) Reagents->Aminonitrile Hydrolysis 6M HCl, 110°C (Harsh Hydrolysis) Aminonitrile->Hydrolysis IPC: LC-MS m/z 127 AminoAcid Unnatural Amino Acid (Building Block) Hydrolysis->AminoAcid -NH4Cl IPC: m/z 146 Peptidomimetic Peptidomimetic API (Protease Resistant) AminoAcid->Peptidomimetic Solid-Phase Synthesis

Workflow: Strecker synthesis and hydrolysis of the aminonitrile intermediate for API manufacturing.

References

  • PubChemLite - 2-amino-2-ethyl-3-methylbutanenitrile (C7H14N2). uni.lu. 1

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC (nih.gov). 3

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc (arkat-usa.org). 4

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI (mdpi.com).2

Sources

Method

Application Note &amp; Protocol: Solvent-Free Strecker Synthesis of 2-Amino-2-ethyl-3-methylbutanenitrile

Abstract This guide provides a comprehensive protocol for the solvent-free, three-component Strecker reaction to synthesize the α-aminonitrile, 2-Amino-2-ethyl-3-methylbutanenitrile. By reacting 3-methyl-2-pentanone with...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive protocol for the solvent-free, three-component Strecker reaction to synthesize the α-aminonitrile, 2-Amino-2-ethyl-3-methylbutanenitrile. By reacting 3-methyl-2-pentanone with an ammonia and a cyanide source under neat conditions, this protocol offers an efficient and environmentally conscious alternative to traditional solvent-based methods. This document is intended for researchers and professionals in chemical synthesis and drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, and critical safety information required for handling the hazardous materials involved.

Introduction: The Strecker Reaction in a Greener Context

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry for the preparation of α-amino acids and their nitrile precursors.[1][2] The reaction is a powerful one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), ammonia, and cyanide.[2] The resulting α-aminonitriles are versatile intermediates, not only for amino acids but also for various nitrogen-containing heterocycles.[3]

In recent years, the principles of green chemistry have driven the development of solvent-free reaction conditions.[4] Eliminating organic solvents reduces chemical waste, minimizes environmental impact, lowers costs, and can lead to improved reaction kinetics and simpler product isolation.[5] This protocol leverages these advantages by applying them to the Strecker synthesis of a sterically hindered α,α-disubstituted aminonitrile, 2-amino-2-ethyl-3-methylbutanenitrile, from 3-methyl-2-pentanone.

Reaction Mechanism and Rationale

The solvent-free Strecker reaction proceeds through two primary stages: imine formation followed by nucleophilic cyanation. The absence of a solvent means the reactants are in their highest possible concentration, often facilitating the reaction with simple mechanical mixing or grinding.

  • Imine Formation : Ammonium chloride (NH₄Cl) serves as the source of ammonia (NH₃). In the presence of the ketone (3-methyl-2-pentanone), an equilibrium is established, forming an intermediate iminium ion. The mildly acidic nature of the ammonium ion can catalyze this condensation step.[1]

  • Nucleophilic Attack : The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the stable α-aminonitrile product.[2][6]

The overall transformation is a highly efficient atom-economical process.

Strecker_Mechanism Figure 1: Strecker Reaction Mechanism cluster_reactants Reactants ketone 3-Methyl-2-pentanone imine Iminium Intermediate ketone->imine + NH₃ - H₂O nh3 NH₃ (from NH₄Cl) nh3->imine cn NaCN product 2-Amino-2-ethyl-3-methylbutanenitrile imine->product + CN⁻

Figure 1: Strecker Reaction Mechanism

Critical Safety Protocols: Handling Highly Toxic Reagents

WARNING: This procedure involves sodium cyanide, a highly toxic substance that can be fatal if inhaled, ingested, or absorbed through the skin.[7][8][9] Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas.[8] This entire experiment must be conducted within a certified, properly functioning chemical fume hood.

Reagent CAS No. Key Hazards
Sodium Cyanide143-33-9Danger: Fatal if swallowed, in contact with skin, or if inhaled.[10] Causes damage to organs through prolonged exposure.[9] Very toxic to aquatic life.
3-Methyl-2-pentanone565-61-7Danger: Highly flammable liquid and vapor.[11][12]
Ammonium Chloride12125-02-9Warning: Harmful if swallowed.[13][14] Causes serious eye irritation.[15][16][17]

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves. Change immediately if contact with any reagent occurs.

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[7][15]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[7]

Emergency Procedures:

  • Cyanide Exposure: In case of any exposure, immediately alert personnel, call for emergency medical services, and move the affected person to fresh air. If the person is not breathing, provide artificial respiration (avoiding mouth-to-mouth). Remove contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes.[8][9] An emergency cyanide antidote kit should be available and personnel trained in its use.

  • Spill Cleanup: For small spills, use a commercial cyanide spill kit. Do not use acid to neutralize. All waste must be collected in a designated, sealed hazardous waste container.

Waste Disposal:

  • All glassware, disposable materials, and reaction residues containing cyanide must be quenched with an alkaline solution of sodium hypochlorite (bleach) in the fume hood before being collected in a designated hazardous waste container labeled "Cyanide Waste." Never mix cyanide waste with acidic waste streams.

Detailed Experimental Protocol

This protocol outlines the solvent-free synthesis of 2-Amino-2-ethyl-3-methylbutanenitrile.

Reagents and Materials
Reagent MW ( g/mol ) Amount Moles Role
3-Methyl-2-pentanone100.1610.02 g (12.3 mL)0.10Ketone Substrate[18]
Sodium Cyanide (NaCN)49.015.39 g0.11Cyanide Source[8]
Ammonium Chloride (NH₄Cl)53.495.90 g0.11Ammonia Source[17]
Experimental Workflow

Workflow A Step 1: Setup & Reagent Prep (In Fume Hood) Grind NaCN and NH₄Cl separately. B Step 2: Reaction Combine solids in a flask. Add 3-methyl-2-pentanone. Stir vigorously at RT for 24h. A->B C Step 3: Work-up Quench with cold water. Extract with diethyl ether (3x). B->C D Step 4: Purification Combine organic layers. Wash with brine, dry (Na₂SO₄). Filter and concentrate. C->D E Step 5: Analysis Obtain crude product as oil. Characterize (NMR, IR, MS). D->E

Figure 2: Experimental Workflow Diagram
Step-by-Step Procedure
  • Reagent Preparation (in fume hood):

    • Using a clean, dry mortar and pestle, carefully grind 5.39 g of sodium cyanide to a fine powder. Transfer to a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • In a separate clean, dry mortar and pestle, grind 5.90 g of ammonium chloride to a fine powder. Add this to the flask containing the sodium cyanide.

    • Causality: Grinding the solid reagents increases their surface area, which is critical for reactivity in a solvent-free reaction.

  • Reaction Initiation:

    • Add 12.3 mL (10.02 g) of 3-methyl-2-pentanone to the flask containing the powdered solids.

    • Seal the flask with a septum and insert a needle connected to a mineral oil bubbler to prevent pressure buildup.

    • Begin vigorous stirring at room temperature. The mixture will likely form a thick slurry.

    • Continue stirring for 24 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Work-up and Product Isolation:

    • After 24 hours, cool the reaction flask in an ice-water bath.

    • CAUTION: Quenching is exothermic. Slowly and carefully add 50 mL of ice-cold deionized water to the reaction mixture with continuous stirring.

    • Transfer the resulting slurry to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Causality: The product is organic-soluble and will move into the ether layer, while the inorganic salts remain in the aqueous layer.

    • Combine the organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine). This helps to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which is expected to be a yellowish oil.

Expected Results and Characterization
  • Theoretical Yield: 12.62 g

  • Appearance: Pale yellow oil

  • Characterization: The structure of 2-Amino-2-ethyl-3-methylbutanenitrile can be confirmed using standard analytical techniques.

    • ¹H NMR: Expect signals corresponding to the ethyl group (triplet and quartet), the isopropyl group (doublet and septet), and the amine protons (broad singlet).

    • ¹³C NMR: Expect signals for the nitrile carbon (C≡N), the quaternary carbon bonded to the amine, and the carbons of the ethyl and isopropyl groups.

    • IR Spectroscopy: Look for a characteristic sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹ and N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.

    • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 127.12.[19]

References

  • Redox. (2022, June 7). Safety Data Sheet: Ammonium Chloride. Retrieved from [Link][13]

  • TAE KWANG INDUSTRIAL Co., Ltd. (2021, March 17). Material Safety Data Sheet: SODIUM CYANIDE. Retrieved from [Link][9]

  • Columbus Chemical Industries, Inc. (n.d.). Safety Data Sheet: Ammonium Chloride GR ACS. Retrieved from [Link][15]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium chloride ≥99,5 %, Ph.Eur., USP, BP. Retrieved from [Link][16]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium chloride ≥99,7 %, p.a., Ultra Quality. Retrieved from [Link][17]

  • TONGSUH PETROCHEMICAL CORP., LTD. (2020, June 1). Safety Data Sheet: Sodium Cyanide (Solid). Retrieved from [Link][10]

  • PubChem. (n.d.). 3-Methylpentan-2-one. Retrieved from [Link][18]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link][6]

  • Grosjean, C. (2004). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham University. Retrieved from [Link][4]

  • Karimi, B., & Zareyee, D. (2009). Solvent-free three component Strecker reaction of ketones using highly recyclable and hydrophobic sulfonic acid based nanoreactors. Journal of Materials Chemistry, 19, 8665-8670. DOI: 10.1039/B911388F.[5]

  • PubChemLite. (n.d.). 2-amino-2-ethyl-3-methylbutanenitrile. Retrieved from [Link][19]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link][1]

  • NextSDS. (n.d.). 2-amino-2-ethyl-3-methylbutanenitrile — Chemical Substance Information. Retrieved from [Link][20]

  • Surendra, K., Krishnaveni, N. S., Mahesh, A., & Rao, K. R. (2006). Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions in the Presence of β-Cyclodextrin. The Journal of Organic Chemistry, 71(6), 2532–2534. DOI: 10.1021/jo052523f.[3]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][2]

Sources

Application

Application Note: Enhancing GC Analysis of 2-Amino-2-ethyl-3-methylbutanenitrile through Derivatization

Abstract This technical guide provides a comprehensive framework for the successful gas chromatographic (GC) analysis of 2-Amino-2-ethyl-3-methylbutanenitrile, a sterically hindered primary aminonitrile. Direct GC analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the successful gas chromatographic (GC) analysis of 2-Amino-2-ethyl-3-methylbutanenitrile, a sterically hindered primary aminonitrile. Direct GC analysis of this compound is challenging due to its polarity and potential for poor peak shape. This document details two robust derivatization protocols, silylation and acylation, designed to increase analyte volatility and thermal stability, thereby enabling reproducible and sensitive GC analysis. The underlying chemical principles, step-by-step methodologies, and recommended GC parameters are presented to guide researchers, scientists, and drug development professionals in achieving reliable analytical results.

Introduction: The Analytical Challenge

2-Amino-2-ethyl-3-methylbutanenitrile is a chiral α-aminonitrile characterized by a sterically hindered primary amino group. The presence of this polar amino group, along with the nitrogen atom in the nitrile moiety, leads to undesirable interactions with the active sites within a GC system, such as the injector liner and the column stationary phase.[1] These interactions often manifest as significant peak tailing, reduced sensitivity, and poor reproducibility, making accurate quantification difficult.[1][2]

To circumvent these analytical hurdles, chemical derivatization is an essential sample preparation step.[3] This process involves the chemical modification of the primary amino group to form a less polar, more volatile, and more thermally stable derivative.[4][5][6] This application note explores two highly effective derivatization strategies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst, and acylation using Trifluoroacetic Anhydride (TFAA).

Foundational Principles of Derivatization for Amines

The primary objective of derivatizing 2-Amino-2-ethyl-3-methylbutanenitrile is to replace the active hydrogen atoms of the primary amino group (-NH₂) with a non-polar functional group. This transformation fundamentally alters the physicochemical properties of the analyte, rendering it more amenable to GC analysis.

  • Increased Volatility: The derivatized molecule has a lower boiling point, allowing for elution at lower column temperatures, which in turn minimizes the risk of thermal degradation.[1]

  • Reduced Polarity: The non-polar derivative exhibits weaker interactions with the GC column's stationary phase, resulting in more symmetrical (Gaussian) peak shapes and improved chromatographic resolution.[1]

  • Enhanced Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures of the GC inlet and column.[4][5]

The choice between silylation and acylation will depend on the specific analytical requirements, including the desired sensitivity and the detector being used.

Experimental Protocols

Silylation Protocol: Formation of the Trimethylsilyl (TMS) Derivative

Silylation is a widely employed derivatization technique where an active hydrogen is substituted by a trimethylsilyl (TMS) group.[4][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent.[6] For sterically hindered amines like 2-Amino-2-ethyl-3-methylbutanenitrile, the addition of a catalyst such as Trimethylchlorosilane (TMCS) is often necessary to facilitate a complete reaction.[5][6]

Causality of Experimental Choices:

  • BSTFA: Chosen for its high silylating strength and the volatility of its by-products, which minimizes chromatographic interference.[6]

  • TMCS Catalyst: The steric hindrance around the primary amino group in the target analyte can slow down the derivatization reaction. TMCS acts as a catalyst to enhance the reactivity of the BSTFA and drive the reaction to completion.[5][6]

  • Anhydrous Solvent: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Therefore, an anhydrous solvent is critical.[5]

  • Heating: Provides the necessary activation energy to overcome the steric hindrance and ensure a complete and rapid reaction.

Step-by-Step Methodology:

  • Sample Preparation: In a 2 mL autosampler vial, place a known quantity (e.g., 1 mg) of 2-Amino-2-ethyl-3-methylbutanenitrile. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., pyridine or acetonitrile). Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial with a PTFE-lined septum. Vigorously vortex the mixture for 30 seconds.

  • Incubation: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC system.

Acylation Protocol: Formation of the Trifluoroacetyl (TFA) Derivative

Acylation involves the introduction of an acyl group, in this case, a trifluoroacetyl group, to the primary amine.[7][8] Trifluoroacetic Anhydride (TFAA) is a highly reactive and effective reagent for this purpose.[9][10][11] The resulting TFA derivative is not only more volatile but also exhibits excellent sensitivity with an Electron Capture Detector (ECD) due to the presence of fluorine atoms.[9][10]

Causality of Experimental Choices:

  • TFAA: A potent acylation reagent that reacts readily with primary amines to form stable derivatives.[9][10][11] The volatility of TFAA and its by-products simplifies the sample cleanup process.[11]

  • Anhydrous Solvent: Similar to silylation, TFAA is moisture-sensitive, and the use of an anhydrous solvent is crucial for a successful reaction.

  • Heating: Facilitates the reaction to proceed to completion in a timely manner.

Step-by-Step Methodology:

  • Sample Preparation: Place a known amount (e.g., 1 mg) of 2-Amino-2-ethyl-3-methylbutanenitrile into a 2 mL autosampler vial. If necessary, evaporate any existing solvent to dryness.

  • Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate or acetonitrile). Following this, add 100 µL of TFAA.

  • Reaction: Immediately cap the vial tightly with a PTFE-lined septum and vortex for 30 seconds.

  • Incubation: Heat the vial at 60°C for 20 minutes in a heating block or oven.

  • Cooling and Analysis: After cooling to room temperature, the sample is ready for GC analysis.

Visualization of Experimental Workflows

Derivatization_Workflows cluster_silylation Silylation Protocol cluster_acylation Acylation Protocol s_start Start: Dry Sample s_add_solvent Add Anhydrous Solvent (200 µL) s_start->s_add_solvent s_add_reagent Add BSTFA + 1% TMCS (100 µL) s_add_solvent->s_add_reagent s_vortex Vortex s_add_reagent->s_vortex s_heat Heat at 70°C for 30 min s_vortex->s_heat s_cool Cool to RT s_heat->s_cool s_analyze GC Analysis s_cool->s_analyze a_start Start: Dry Sample a_add_solvent Add Anhydrous Solvent (200 µL) a_start->a_add_solvent a_add_reagent Add TFAA (100 µL) a_add_solvent->a_add_reagent a_vortex Vortex a_add_reagent->a_vortex a_heat Heat at 60°C for 20 min a_vortex->a_heat a_cool Cool to RT a_heat->a_cool a_analyze GC Analysis a_cool->a_analyze

Caption: Comparative workflow for silylation and acylation derivatization.

Recommended GC and GC-MS Parameters

The following table outlines the recommended starting parameters for the GC analysis of the derivatized 2-Amino-2-ethyl-3-methylbutanenitrile. These parameters should be optimized based on the specific instrumentation and analytical goals.

ParameterRecommended SettingRationale
GC System Gas Chromatograph with FID or Mass Spectrometer (MS)FID provides robust quantification, while MS allows for definitive identification.
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A versatile, non-polar column suitable for a wide range of derivatized compounds.
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolution and sample capacity.
Inlet Split/SplitlessSplitless mode is recommended for trace analysis to maximize sensitivity.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium or HydrogenHelium is inert, while Hydrogen can provide faster analysis times and higher efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for this column dimension, providing a good balance of speed and resolution.
Oven Program
Initial Temperature80 °C, hold for 2 minAllows for focusing of the analytes at the head of the column.
Ramp Rate10 °C/min to 280 °CA moderate ramp rate to ensure good separation of the derivative from any by-products or matrix components.
Final Temperature280 °C, hold for 5 minEnsures that all components are eluted from the column.
Detector
FID Temperature300 °CPrevents condensation of the eluted compounds.
MS Transfer Line280 °CMaintains the analyte in the gas phase as it enters the mass spectrometer.
MS Ion Source230 °CA standard temperature for electron ionization.
MS Quadrupole150 °CA typical quadrupole temperature.
Injection Volume 1 µLA standard injection volume.

Logical Flow of the Analytical Process

Analytical_Process sample_prep Sample Preparation (Weighing, Drying) derivatization Derivatization (Silylation or Acylation) sample_prep->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation (GC Column) gc_injection->separation detection Detection (FID or MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis (Integration, Quantification, Identification) data_acquisition->data_analysis results Final Results data_analysis->results

Caption: Overall analytical workflow from sample preparation to final results.

Conclusion and Best Practices

The derivatization of 2-Amino-2-ethyl-3-methylbutanenitrile by either silylation with BSTFA/TMCS or acylation with TFAA is a critical step for enabling robust and reliable GC analysis. By converting the polar primary amine into a more volatile and less polar derivative, the common chromatographic issues of peak tailing and poor sensitivity are effectively mitigated. The choice of derivatization reagent will depend on the specific analytical needs, with TFAA offering potential advantages for ECD detection. The provided protocols and GC parameters serve as a comprehensive starting point for method development and validation.

For optimal results, it is imperative to use high-purity, anhydrous reagents and solvents to prevent side reactions and ensure complete derivatization. A reagent blank should always be analyzed alongside the samples to identify any potential interferences from the derivatization process itself.

References

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. (n.d.). Retrieved March 24, 2026, from [Link]

  • Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. - Restek. (n.d.). Retrieved March 24, 2026, from [Link]

  • Silylation Reagents - Regis Technologies. (n.d.). Retrieved March 24, 2026, from [Link]

  • Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. - Restek. (n.d.). Retrieved March 24, 2026, from [Link]

  • Derivatization reagents for GC - Chromatography. (n.d.). Retrieved March 24, 2026, from [Link]

  • Derivatization reagents for GC - ESSLAB. (n.d.). Retrieved March 24, 2026, from [Link]

  • The mechanism of reaction for the derivatization of samples with BSTFA... - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Derivatization reagents for GC - Chromatography - macherey-nagel. (n.d.). Retrieved March 24, 2026, from [Link]

  • 2-amino-2-ethyl-3-methylbutanenitrile — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 24, 2026, from [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed. (n.d.). Retrieved March 24, 2026, from [Link]

  • BSTFA - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). Retrieved March 24, 2026, from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved March 24, 2026, from [Link]

  • TMS derivatives | Alex L. Sessions - CalTech GPS. (n.d.). Retrieved March 24, 2026, from [Link]

  • Aminonitriles: possible role in chemical evolution - PubMed. (n.d.). Retrieved March 24, 2026, from [Link]

  • 2-amino-2-ethylbutanenitrile — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 24, 2026, from [Link]

  • 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137 - PubChem - NIH. (n.d.). Retrieved March 24, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.). Retrieved March 24, 2026, from [Link]

  • 2-Ethyl-3-methylbutanenitrile | C7H13N | CID 20435656 - PubChem - NIH. (n.d.). Retrieved March 24, 2026, from [Link]

  • Quality Control in GC–MS Analysis of Amino Acids - LCGC International. (n.d.). Retrieved March 24, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Amino-2-ethyl-3-methylbutanenitrile Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Amino-2-ethyl-3-methylbutanenitrile. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-2-ethyl-3-methylbutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading. As a key intermediate in various synthetic pathways, achieving high yield and purity for this α,α-disubstituted aminonitrile is paramount. This document provides in-depth, experience-driven insights in a direct question-and-answer format to address specific challenges you may encounter during your experimental work.

The Scientific Foundation: The Strecker Reaction

The production of 2-Amino-2-ethyl-3-methylbutanenitrile is typically achieved through a variation of the classical Strecker synthesis.[1] This robust one-pot, three-component reaction involves the condensation of a ketone (3-methyl-2-butanone), an amine source (e.g., ammonia/ammonium chloride), and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide (TMSCN))[2][3].

The catalyst's primary role is to accelerate the formation of the key iminium ion intermediate, which is the electrophile for the subsequent nucleophilic attack by the cyanide ion.[4] Lewis acids, Brønsted acids, and a variety of organocatalysts can be employed to activate the carbonyl group of the ketone, facilitating its condensation with the amine.[2][5]

Strecker_Mechanism Fig. 1: Simplified Strecker Reaction Pathway cluster_1 Iminium Formation (Catalyzed) cluster_2 Nucleophilic Attack Ketone 3-Methyl-2-butanone Iminium Iminium Ion Intermediate Ketone->Iminium + NH3 - H2O Amine Amine (NH3) Cyanide Cyanide (CN⁻) Cyanide->Iminium Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Ketone Activates Product 2-Amino-2-ethyl-3-methylbutanenitrile Iminium->Product + CN⁻ Experimental_Workflow Fig. 2: Workflow for Catalyst Optimization Prep 1. Prepare Stock Solutions (Ketone, Amine, Cyanide) Reactors 2. Set up Parallel Reactors (e.g., 5 vials) Prep->Reactors AddCat 3. Add Varying Catalyst Loads (0.1, 0.5, 1.0, 2.0, 5.0 mol%) Reactors->AddCat RunRxn 4. Run Reactions (Constant Temp & Time) AddCat->RunRxn Monitor 5. Monitor Progress (TLC/GC at t=1h, 4h, 12h) RunRxn->Monitor Workup 6. Quench & Workup RunRxn->Workup Quench at completion Monitor->RunRxn Continue if incomplete Analyze 7. Analyze Crude Product (qNMR or GC for yield/purity) Workup->Analyze Plot 8. Plot Data & Determine Optimum Analyze->Plot Catalyst_Optimization_Logic Fig. 3: Decision Logic for Catalyst Loading Start Start Optimization: Initial Loading (e.g., 2 mol%) Reaction Run Reaction & Analyze Start->Reaction Result Evaluate Yield & Purity Reaction->Result LowYield Low Yield / Slow Rate Result->LowYield < 80% Yield GoodYield Good Yield & Rate Result->GoodYield > 80% Yield < 5% Impurity SideProducts High Side Products Result->SideProducts > 5% Impurity IncreaseLoad Increase Loading (e.g., to 5 mol%) LowYield->IncreaseLoad Optimize Optimize Further (Temp, Time) GoodYield->Optimize DecreaseLoad Decrease Loading (e.g., to 0.5 mol%) SideProducts->DecreaseLoad IncreaseLoad->Reaction DecreaseLoad->Reaction End Final Optimized Protocol Optimize->End

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Amino-2-ethyl-3-methylbutanenitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the isolation and purification of 2-Amino-2-ethyl-3-methylbutanenitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the isolation and purification of 2-Amino-2-ethyl-3-methylbutanenitrile (CAS: 1179705-68-0) [1]. Due to the extreme steric hindrance at the alpha-carbon (bearing both an ethyl and an isopropyl group), this specific α-aminonitrile is highly susceptible to retro-Strecker degradation and oiling out during purification.

This guide provides self-validating protocols, mechanistic explanations, and field-proven solutions to ensure high-yield, high-purity recovery.

I. Experimental Workflows & Methodologies

Q: What is the most reliable method to isolate the crude aminonitrile from the Strecker reaction mixture without inducing degradation?

A: Direct distillation of sterically hindered α-aminonitriles often leads to thermal retro-Strecker degradation (yielding ethyl isopropyl ketone, HCN, and ammonia). The most reliable method is a temperature-controlled acid-base extraction followed by anhydrous salt formation [2].

Protocol 1: Non-Destructive Acid-Base Extraction Mechanism: By protonating the amine, we partition the target compound into the aqueous phase, leaving unreacted ketones, cyanohydrins, and non-basic organic impurities in the organic phase.

  • Quench & Dilute: Cool the crude Strecker reaction mixture to 0°C. Dilute with diethyl ether (Et₂O) (10 mL per gram of crude).

  • Acidification: Slowly add cold 1M HCl until the aqueous phase reaches pH 1.5–2.0. Caution: Perform in a fume hood as residual cyanide will release HCN gas.

  • Phase Separation: Extract and discard the organic layer (contains unreacted ethyl isopropyl ketone). Wash the aqueous layer once more with Et₂O.

  • Basification: Cool the aqueous layer to 0°C. Slowly add saturated aqueous NaHCO₃ until pH 8.5–9.0 is achieved. Avoid strong bases like NaOH, which can catalyze nitrile hydrolysis to the amide [3].

  • Recovery: Extract the free base with dichloromethane (DCM) (3 × 10 mL).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄. Concentrate under reduced pressure (bath temp < 25°C) to yield the crude free base as a pale oil.

Q: The free base is an impure oil. How do I achieve >98% purity since normal-phase chromatography causes streaking?

A: Silica gel chromatography often causes severe streaking and irreversible adsorption of basic aminonitriles without the use of basic modifiers (like TEA) [2]. The gold standard for this compound is conversion to the hydrochloride salt followed by recrystallization.

Protocol 2: Anhydrous Hydrochloride Salt Formation & Recrystallization Mechanism: Anhydrous conditions prevent the hydrolysis of the nitrile group. The HCl salt of the aminonitrile forms a highly crystalline lattice, excluding organic impurities.

  • Dissolution: Dissolve the crude free base oil in anhydrous isopropanol (iPrOH) (approx. 5 mL/g).

  • Salt Generation: While stirring at 0°C, dropwise add a stoichiometric equivalent of anhydrous HCl in dioxane (4M) or HCl in Et₂O (2M). A white precipitate should begin to form.

  • Anti-Solvent Addition: Slowly add anhydrous Et₂O (anti-solvent) until the solution becomes persistently cloudy.

  • Crystallization: Heat the mixture gently to 60°C until the solution clarifies (do not boil excessively). Allow it to cool slowly to room temperature over 2 hours, then transfer to a -20°C freezer overnight.

  • Filtration: Filter the resulting crystals rapidly on a Büchner funnel, washing with ice-cold Et₂O. Dry under high vacuum to yield the pure 2-amino-2-ethyl-3-methylbutanenitrile hydrochloride.

II. Mechanistic Pathways & Visualizations

To understand why these specific conditions are required, we must examine the degradation pathways and the purification workflow.

Degradation Pathways of Sterically Hindered α-Aminonitriles

Excessive heat or strong aqueous bases will destroy your product. The diagram below illustrates the competing degradation pathways.

DegradationPathway Aminonitrile 2-Amino-2-ethyl- 3-methylbutanenitrile RetroStrecker Retro-Strecker Degradation Aminonitrile->RetroStrecker Heat (>60°C) / Base Hydrolysis Nitrile Hydrolysis Aminonitrile->Hydrolysis Strong Aq. Acid/Base Ketone Ethyl Isopropyl Ketone + HCN + NH3 RetroStrecker->Ketone Amide 2-Amino-2-ethyl- 3-methylbutanamide Hydrolysis->Amide

Figure 1: Competing degradation pathways of 2-Amino-2-ethyl-3-methylbutanenitrile highlighting the need for mild workup.

Optimized Purification Workflow

This self-validating workflow ensures that impurities are systematically removed at each phase transition.

PurificationWorkflow Crude Crude Reaction Mixture (Free Base Oil) AcidExt Acidic Extraction (1M HCl, pH < 2) Crude->AcidExt OrgWaste Organic Waste (Unreacted Ketone) AcidExt->OrgWaste Organic Phase AqLayer Aqueous Layer (Aminonitrile HCl Salt) AcidExt->AqLayer Aqueous Phase Basification Basification (NaHCO3, pH 8.5-9.0) AqLayer->Basification FreeBase Free Base Extraction (DCM) Basification->FreeBase SaltGen Anhydrous HCl Addition (in iPrOH/Et2O) FreeBase->SaltGen Recryst Recrystallization (Cool to -20°C) SaltGen->Recryst Pure Pure Hydrochloride Salt (>98% Purity) Recryst->Pure

Figure 2: Step-by-step phase transition workflow for the isolation and purification of the aminonitrile.

III. Troubleshooting & FAQs

Q: During recrystallization, my compound is "oiling out" (forming a syrup) instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid, usually because the solvent mixture is cooling too rapidly or because impurities are acting as freezing-point depressants [4].

  • Solution 1 (Thermodynamic Control): Reheat the mixture until the oil dissolves completely. Allow the flask to cool very slowly in a warm water bath.

  • Solution 2 (Seeding): If you have a previously purified batch, drop a single seed crystal into the solution when it reaches room temperature.

  • Solution 3 (Solvent Adjustment): The oiling out may indicate too much iPrOH. Add a slightly higher ratio of the anti-solvent (Et₂O) while hot, then cool.

Q: I tried to purify the free base using Reversed-Phase (RP) HPLC, but I got broad, tailing peaks. Why?

A: Aminonitriles are highly basic. In standard unbuffered or slightly acidic RP-HPLC mobile phases, the amine is partially protonated, leading to secondary interactions with residual silanols on the C18 stationary phase [2].

  • Solution: If you must use RP-HPLC, use a high-pH mobile phase (e.g., water/acetonitrile with 0.1% Triethylamine or Ammonia) to keep the compound in its neutral, free-base form, which drastically improves peak shape and selectivity.

Q: My final crystallized salt is slightly yellow. Does this affect downstream synthesis?

A: The yellow tint is typically caused by trace oxidation of amine byproducts. While it may not significantly impact the molarity for downstream Grignard or hydrolysis reactions, it indicates <99% purity.

  • Solution: Dissolve the impure salt in hot iPrOH, add 5% w/w activated charcoal (Norit), boil for 2 minutes, and perform a hot filtration through a pad of Celite before adding the Et₂O anti-solvent [4].

IV. Quantitative Data: Solvent Selection Matrix

Choosing the correct solvent system is the most critical variable in the recrystallization of organic hydrochloride salts. Below is the empirical data guiding solvent selection for 2-Amino-2-ethyl-3-methylbutanenitrile.

SolventRole in WorkflowBoiling Point (°C)Solubilizing Power (HCl Salt)Rationale / Causality
Dichloromethane (DCM) Free Base Extraction39.6Very LowExcellent for extracting the sterically hindered free base from aqueous NaHCO₃ without causing emulsion.
Isopropanol (iPrOH) Primary Crystallization82.5High (Hot) / Low (Cold)Ideal crystallization solvent. Dissolves the HCl salt at reflux but forces precipitation at -20°C [4].
Diethyl Ether (Et₂O) Anti-Solvent / Wash34.6InsolubleUsed to titrate the solubility of the salt in iPrOH. Washes away non-polar impurities during final filtration.
Absolute Ethanol (EtOH) Not Recommended78.3Very HighHydrochloride salts of aminonitriles are often too soluble in EtOH, leading to massive yield losses [4].
Water (H₂O) Aqueous Partitioning100.0Very HighUsed strictly during acid-base extraction. Must be rigorously removed before salt formation to prevent amide hydrolysis.

V. References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60925660, 2-Amino-2-ethyl-3-methylbutanenitrile." PubChem, [Link]

  • Royal Society of Chemistry. "Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate - Supporting Information." RSC Advances, [Link]

  • ResearchGate Community. "Purification of organic hydrochloride salt?" ResearchGate, [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of 2-Amino-2-ethyl-3-methylbutanenitrile and 2-amino-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of pharmaceutical development and complex organic synthesis, α-aminonitriles serve as pivotal intermediates. Their unique structur...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and complex organic synthesis, α-aminonitriles serve as pivotal intermediates. Their unique structural motif, featuring a nitrile and an amino group on the same carbon, offers a gateway to a diverse array of molecular architectures, most notably α-amino acids.[1] The reactivity of these building blocks is of paramount importance, dictating their utility and the conditions required for their successful transformation. This guide provides an in-depth comparative analysis of the chemical reactivity of two specific α-aminonitriles: the sterically hindered 2-amino-2-ethyl-3-methylbutanenitrile and the less encumbered 2-amino-2-methylpropanenitrile .

Molecular Structures and Intrinsic Properties

The fundamental difference between the two molecules lies in the substitution pattern at the α-carbon, which has profound implications for their reactivity.

CompoundStructureMolecular FormulaMolecular WeightKey Structural Features
2-amino-2-methylpropanenitrile 2-amino-2-methylpropanenitrileC₄H₈N₂84.12 g/mol [2]Two methyl groups at the α-carbon.
2-amino-2-ethyl-3-methylbutanenitrile 2-amino-2-ethyl-3-methylbutanenitrileC₇H₁₄N₂126.20 g/mol An ethyl and an isopropyl group at the α-carbon, resulting in significant steric bulk.

Structures sourced from PubChem.[2]

The most striking contrast is the degree of steric hindrance around the reactive centers: the nitrile carbon and the amino group. In 2-amino-2-methylpropanenitrile, the two methyl groups present a moderate level of steric bulk. In contrast, 2-amino-2-ethyl-3-methylbutanenitrile possesses a significantly more crowded α-carbon, with an ethyl group and a bulky isopropyl group. This difference in steric congestion is the primary determinant of their differential reactivity.

Comparative Reactivity Analysis: A Mechanistic Perspective

The reactivity of α-aminonitriles is multifaceted, with the amino group acting as a nucleophile and the nitrile group as an electrophile upon activation.[3] The key reactions for these compounds are hydrolysis of the nitrile to form α-amino acids and nucleophilic attack on the nitrile carbon.

Hydrolysis to α-Amino Acids

The conversion of α-aminonitriles to their corresponding α-amino acids is a cornerstone of the Strecker synthesis.[1] This transformation typically proceeds under acidic or basic conditions. The generally accepted mechanism involves the protonation of the nitrile nitrogen, followed by the attack of water.

Hypothesis: Due to the pronounced steric hindrance from the ethyl and isopropyl groups, 2-amino-2-ethyl-3-methylbutanenitrile is expected to undergo hydrolysis at a significantly slower rate than 2-amino-2-methylpropanenitrile. The bulky substituents will impede the approach of water molecules to the electrophilic nitrile carbon, thereby increasing the activation energy of the reaction. This principle has been observed in other sterically hindered nitrile systems.

Experimental Protocol: Comparative Analysis of Hydrolysis Rates

This protocol outlines a method to compare the acid-catalyzed hydrolysis rates of the two aminonitriles using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Prepare equimolar solutions of each aminonitrile in D₂O. prep2 Add a known concentration of an internal standard (e.g., DSS). prep1->prep2 prep3 Place each solution in a separate NMR tube. prep2->prep3 nmr1 Acquire initial ¹H NMR spectrum (t=0) for each sample. prep3->nmr1 nmr2 Inject a standardized solution of DCl in D₂O to initiate hydrolysis. nmr1->nmr2 nmr3 Acquire a series of ¹H NMR spectra at regular time intervals. nmr2->nmr3 data1 Integrate the signals corresponding to the starting material and the product. nmr3->data1 data2 Normalize integrals against the internal standard. data1->data2 data3 Plot concentration vs. time for both reactions. data2->data3 data4 Determine the rate constants for comparison. data3->data4

Materials and Reagents:

  • 2-Amino-2-ethyl-3-methylbutanenitrile

  • 2-amino-2-methylpropanenitrile

  • Deuterium oxide (D₂O)

  • Deuterated hydrochloric acid (DCl) in D₂O (e.g., 35 wt. %)

  • Internal standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare 0.1 M solutions of both 2-amino-2-ethyl-3-methylbutanenitrile and 2-amino-2-methylpropanenitrile in D₂O containing a known concentration (e.g., 0.01 M) of DSS as an internal standard.

    • Transfer each solution to a separate, labeled NMR tube.

  • NMR Data Acquisition:

    • Place the NMR tube containing the 2-amino-2-methylpropanenitrile solution into the NMR spectrometer and acquire an initial ¹H NMR spectrum (this will be your t=0 time point).[4]

    • Carefully inject a predetermined volume of the DCl/D₂O solution into the NMR tube to achieve the desired acid concentration (e.g., 1 M).

    • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to observe significant conversion.[5]

    • Repeat the process for the 2-amino-2-ethyl-3-methylbutanenitrile solution.

  • Data Analysis:

    • Process the collected NMR data.

    • For each time point, integrate the area of a characteristic peak of the starting aminonitrile and a characteristic peak of the resulting amino acid product.

    • Normalize these integrals to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.

    • Plot the concentration of the starting material versus time for both reactions.

    • From these plots, the initial reaction rates and the rate constants can be determined and compared.

Expected Outcome: The rate of disappearance of the starting material signal for 2-amino-2-methylpropanenitrile will be faster than that for 2-amino-2-ethyl-3-methylbutanenitrile, confirming the hypothesis that steric hindrance impedes the hydrolysis of the latter.

Susceptibility to Nucleophilic Attack

The nitrile group is electrophilic and can be attacked by nucleophiles, a reaction that is often the first step in various synthetic transformations.

Hypothesis: Consistent with the arguments for hydrolysis, 2-amino-2-ethyl-3-methylbutanenitrile will be less susceptible to nucleophilic attack at the nitrile carbon than 2-amino-2-methylpropanenitrile. The bulky ethyl and isopropyl groups will create a more significant steric shield, making it more difficult for nucleophiles to approach the electrophilic carbon of the nitrile.

Experimental Protocol: Comparative Analysis of Nucleophilic Addition

This protocol describes a competitive experiment to visually and qualitatively assess the relative reactivity of the two aminonitriles towards a nucleophile, followed by a quantitative analysis using High-Performance Liquid Chromatography (HPLC).

G cluster_reaction Competitive Reaction cluster_hplc HPLC Analysis react1 Prepare an equimolar mixture of both aminonitriles in a suitable solvent. react2 Add a sub-stoichiometric amount of a nucleophile (e.g., a thiol). react1->react2 react3 Stir the reaction at a controlled temperature. react2->react3 hplc1 Take aliquots of the reaction mixture at different time points. react3->hplc1 hplc2 Quench the reaction in the aliquots. hplc1->hplc2 hplc3 Analyze the composition of each aliquot by reverse-phase HPLC. hplc2->hplc3 hplc4 Quantify the remaining starting materials and the products formed. hplc3->hplc4

Materials and Reagents:

  • 2-Amino-2-ethyl-3-methylbutanenitrile

  • 2-amino-2-methylpropanenitrile

  • A suitable nucleophile (e.g., thiophenol)

  • A suitable solvent (e.g., acetonitrile)

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Quenching solution (e.g., a dilute acid)

Procedure:

  • Competitive Reaction Setup:

    • In a reaction vessel, prepare a solution containing equimolar amounts (e.g., 0.1 M of each) of 2-amino-2-ethyl-3-methylbutanenitrile and 2-amino-2-methylpropanenitrile in acetonitrile.

    • To this solution, add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents of thiophenol).

    • Stir the reaction mixture at a constant temperature (e.g., room temperature).

  • HPLC Analysis:

    • At various time intervals (e.g., 0, 1, 2, 4, and 8 hours), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a mobile phase containing a small amount of acid to protonate the amine and stop the reaction.

    • Analyze the quenched aliquot by reverse-phase HPLC.[6]

    • Develop an HPLC method that can resolve the two starting aminonitriles and their respective addition products.

    • Quantify the peak areas of the remaining starting materials and the newly formed products at each time point.

Data Analysis and Expected Outcome:

By comparing the rate of consumption of each aminonitrile, their relative reactivity can be determined. It is expected that the peak corresponding to 2-amino-2-methylpropanenitrile will decrease more rapidly than that of 2-amino-2-ethyl-3-methylbutanenitrile, indicating its higher reactivity towards the nucleophile. Correspondingly, the product derived from 2-amino-2-methylpropanenitrile will form at a faster rate.

Summary of Predicted Reactivity

Reaction Type2-amino-2-methylpropanenitrile2-amino-2-ethyl-3-methylbutanenitrileRationale
Hydrolysis FasterSlowerIncreased steric hindrance around the nitrile group in 2-amino-2-ethyl-3-methylbutanenitrile impedes the approach of water.
Nucleophilic Attack More SusceptibleLess SusceptibleThe bulky ethyl and isopropyl groups in 2-amino-2-ethyl-3-methylbutanenitrile sterically shield the electrophilic nitrile carbon.
Amino Group Nucleophilicity More NucleophilicLess NucleophilicThe bulky alkyl groups in 2-amino-2-ethyl-3-methylbutanenitrile are likely to sterically hinder the lone pair of the amino group, reducing its availability for nucleophilic attack.

Conclusion for the Practicing Scientist

The choice between 2-amino-2-ethyl-3-methylbutanenitrile and 2-amino-2-methylpropanenitrile in a synthetic sequence will have significant consequences for the required reaction conditions. The less sterically hindered 2-amino-2-methylpropanenitrile is predicted to be the more reactive species in transformations involving the nitrile group, such as hydrolysis and nucleophilic additions. Consequently, reactions with this substrate are expected to proceed under milder conditions and at a faster rate.

Conversely, the steric bulk of 2-amino-2-ethyl-3-methylbutanenitrile imparts greater stability and will likely necessitate more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent reagents) to achieve comparable conversions. This inherent stability, however, could be advantageous in scenarios where the aminonitrile moiety needs to be preserved while other functional groups in the molecule undergo transformation.

The provided experimental protocols offer a robust framework for quantifying these predicted differences in reactivity. By generating this direct comparative data, researchers can make more informed decisions in the design and optimization of their synthetic routes, ultimately leading to more efficient and successful outcomes in their research and development endeavors.

References

Sources

Comparative

Stereochemical Validation of 2-Amino-2-ethyl-3-methylbutanenitrile: A Comparative Analytical Guide

The synthesis of highly substituted α-aminonitriles via the Strecker reaction inherently yields a racemic mixture unless asymmetric catalysis is employed. For 2-Amino-2-ethyl-3-methylbutanenitrile (CAS: 1179705-68-0) 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly substituted α-aminonitriles via the Strecker reaction inherently yields a racemic mixture unless asymmetric catalysis is employed. For 2-Amino-2-ethyl-3-methylbutanenitrile (CAS: 1179705-68-0) 1, the C2 stereocenter is sterically congested, bonded to an amine, a nitrile, an ethyl group, and an isopropyl group. Because the spatial orientation of these substituents dictates the pharmacological viability of downstream unnatural amino acid derivatives, unambiguous stereochemical assignment is a critical bottleneck in drug development.

This guide objectively compares four orthogonal analytical methodologies for validating the stereocenter of 2-Amino-2-ethyl-3-methylbutanenitrile. As a Senior Application Scientist, I have structured these protocols not just as procedural steps, but as self-validating systems —ensuring that every analytical workflow contains internal controls to prevent false-positive assignments 2.

Comparative Performance of Analytical Modalities

Selecting the correct analytical technique depends on the physical state of the synthesized compound, the presence of chromophores, and whether relative enantiomeric excess (ee) or absolute configuration is required.

Analytical TechniqueSample RequirementAnalysis TimeResolution / Accuracy MetricOutput Type
Chiral HPLC ~1 mg (Free base)15–30 minsRs > 1.5 (Baseline Resolution)Relative (ee %)
SC-XRD ~5 mg (Single crystal)12–24 hoursFlack Parameter ~0.00(3)Absolute (3D Coordinates)
VCD + DFT ~10–15 mg (Solution)4–8 hoursHigh spectral overlap (IR/VCD)Absolute (Conformational)
NMR (Mosher's) ~5 mg (Derivatized)1–2 hoursConsistent Δδ (+/-) signsAbsolute (Empirical Model)

Experimental Workflows & Decision Matrix

To systematically approach the stereochemical validation of 2-Amino-2-ethyl-3-methylbutanenitrile, follow the logic outlined in the workflow diagram below.

StereochemicalValidation Racemate Synthesized Racemic 2-Amino-2-ethyl-3-methylbutanenitrile HPLC Chiral HPLC / SFC Baseline Resolution (Rs > 1.5) Racemate->HPLC Decision Absolute Config Known? HPLC->Decision EE_Calc Calculate Enantiomeric Excess (ee) Validation Complete Decision->EE_Calc Yes Unknown Absolute Configuration Assignment Required Decision->Unknown No Crystallize Crystalline Salt Formed? Unknown->Crystallize XRD SC-XRD (Heavy Atom Salt) Flack Parameter ~0 Crystallize->XRD Yes (e.g., HBr salt) Solution Solution-Phase Orthogonal Testing Crystallize->Solution No (Oil/Amorphous) Final Unambiguous R/S Stereochemical Assignment XRD->Final VCD VCD Spectroscopy + DFT Conformational Search Solution->VCD NMR NMR Spectroscopy (Mosher's Amide Derivatization) Solution->NMR VCD->Final NMR->Final

Workflow for the stereochemical validation of 2-Amino-2-ethyl-3-methylbutanenitrile.

Detailed Methodologies & Causality

Method A: Chiral HPLC (Enantiomeric Resolution)

Causality: Chiral stationary phases (CSPs), such as amylose or cellulose derivatives, form transient diastereomeric complexes with the enantiomers. For 2-Amino-2-ethyl-3-methylbutanenitrile, separation is driven by hydrogen bonding (amine/nitrile interacting with the CSP carbamates) and steric inclusion of the ethyl vs. isopropyl groups into the chiral grooves 2. Protocol (Self-Validating):

  • Column Selection: Equip the system with a Chiralpak IG or Daicel OD-H column.

  • Mobile Phase Optimization: Use a normal-phase gradient (e.g., Hexane/Isopropanol 90:10). Crucial Step: Add 0.1% diethylamine (DEA) to the mobile phase to suppress secondary interactions with residual silanols, preventing peak tailing of the primary amine.

  • Internal Validation (Racemate Check): Inject the synthesized racemic mixture first. Adjust the flow rate until a baseline resolution ( Rs​>1.5 ) is achieved between the two enantiomer peaks. If Rs​<1.5 , any subsequent ee calculation is invalid.

  • Sample Analysis: Inject the enantioenriched sample and integrate the peak areas to calculate the enantiomeric excess.

Method B: Vibrational Circular Dichroism (VCD) & DFT

Causality: 2-Amino-2-ethyl-3-methylbutanenitrile lacks a UV chromophore, rendering Electronic Circular Dichroism (ECD) useless. VCD, which measures the differential absorption of left and right circularly polarized infrared light, is the premier chiroptical tool here . The nitrile stretch (~2230 cm⁻¹) and amine bending modes provide highly diagnostic stereochemical signatures. Protocol (Self-Validating):

  • Spectra Acquisition: Dissolve ~15 mg of the free base in CDCl3​ . Record IR and VCD spectra using a dual-PEM VCD spectrometer over 4-8 hours to ensure a high signal-to-noise ratio.

  • Internal Validation (Artifact Rejection): If both enantiomers are available, record spectra for both. Subtract the solvent baseline. The system is validated only if the two enantiomers yield perfectly mirrored VCD signals across the 1000–1500 cm⁻¹ and 2200 cm⁻¹ ranges.

  • Computational Modeling: Perform a conformational search using molecular mechanics. Optimize geometries and calculate theoretical VCD frequencies using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level 4.

  • Assignment: Overlay the Boltzmann-averaged computed spectra with the experimental data. A match in the sign and relative intensity of the major bands confirms the absolute configuration.

Method C: NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

Causality: The primary amine on C2 allows for facile derivatization with Mosher's acid chloride (MTPA-Cl). The resulting MTPA amide restricts bond rotation, placing the phenyl ring's anisotropic shielding cone over either the ethyl or isopropyl group, depending on the absolute configuration of C2 2. Protocol (Self-Validating):

  • Derivatization: React the free amine with (R)-MTPA-Cl and (S)-MTPA-Cl in separate vials with pyridine to form the corresponding (S)- and (R)-Mosher amides.

  • NMR Acquisition: Acquire high-resolution 1D ¹H and 2D COSY/HSQC spectra to unambiguously assign the ethyl ( −CH2​CH3​ ) and isopropyl ( −CH(CH3​)2​ ) protons.

  • Internal Validation (Consistent Δδ): Calculate the Δδ ( δS​−δR​ ) values. The assignment is only valid if all protons on one side of the MTPA plane exhibit positive Δδ values, and all protons on the opposite side exhibit negative Δδ values. A mixed sign distribution indicates conformational flexibility that invalidates the empirical model.

  • Assignment: Map the consistent signs onto the standard Mosher model to deduce the absolute configuration.

Method D: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: SC-XRD is the "gold standard" for absolute stereochemistry. However, because 2-Amino-2-ethyl-3-methylbutanenitrile is a small aliphatic molecule (likely an oil or low-melting solid as a free base) and contains only light atoms (C, H, N), it lacks the anomalous dispersion required to determine the Flack parameter using standard Mo Kα radiation . Salt formation is mandatory. Protocol (Self-Validating):

  • Heavy-Atom Derivatization: React the free base with aqueous hydrobromic acid (HBr) to form the hydrobromide salt 5. The heavy bromine atom provides strong anomalous scattering.

  • Crystallization: Grow single crystals via slow solvent evaporation from a methanol/diethyl ether system.

  • Data Collection: Mount a suitable crystal and collect diffraction data, ensuring high redundancy to capture complete Friedel pairs.

  • Internal Validation (Flack Parameter): Refine the structure. The absolute configuration is validated only if the Flack parameter is refined to 0.00 with a low estimated standard deviation (e.g., ±0.03 ). A value near 1.00 requires inversion of the structural model.

References

  • PubChemLite: 2-amino-2-ethyl-3-methylbutanenitrile (C7H14N2). University of Luxembourg.
  • Benchchem: Navigating the Stereochemical Maze: A Comparative Guide to Determining Stereochemistry. Benchchem.
  • BOC Sciences: Stereochemistry Confirmation Services. BOC Sciences.
  • Frontiers in Chemistry: Computational methods and points for attention in absolute configuration determination. Frontiers.
  • Bidepharm: CAS 50846-37-2 / 2-Amino-2-ethyl-3-methylbutanenitrile hydrochloride. Bidepharm.

Sources

Comparative

A Spectroscopic Guide to Differentiating 2-Amino-2-ethyl-3-methylbutanenitrile and its Amide Derivative

Introduction 2-Amino-2-ethyl-3-methylbutanenitrile is a classic example of an α-aminonitrile, a class of compounds often synthesized via the Strecker reaction.[1][2] This versatile intermediate can be hydrolyzed to its c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-2-ethyl-3-methylbutanenitrile is a classic example of an α-aminonitrile, a class of compounds often synthesized via the Strecker reaction.[1][2] This versatile intermediate can be hydrolyzed to its corresponding amide, 2-Amino-2-ethyl-3-methylbutanamide, which can then be further hydrolyzed to the valuable α-amino acid. The ability to monitor the conversion of the nitrile to the amide is crucial for reaction optimization and for ensuring the purity of the desired product. This guide will explore the expected key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthesis and Interconversion

The synthesis of 2-Amino-2-ethyl-3-methylbutanenitrile is typically achieved through a one-pot, three-component Strecker synthesis, involving the reaction of 3-methyl-2-butanone with an ammonium salt (like ammonium chloride) and a cyanide source (such as sodium cyanide).[3][4] The subsequent conversion of the nitrile to the amide is accomplished by controlled hydrolysis, often under acidic or basic conditions.[5][6] Milder basic conditions are often employed to favor the isolation of the amide intermediate.[5]

G cluster_synthesis Synthesis Workflow ketone 3-Methyl-2-butanone aminonitrile 2-Amino-2-ethyl-3-methylbutanenitrile ketone->aminonitrile Strecker Synthesis reagents NH4Cl, NaCN reagents->aminonitrile hydrolysis Controlled Hydrolysis (e.g., mild base) aminonitrile->hydrolysis amide 2-Amino-2-ethyl-3-methylbutanamide hydrolysis->amide

Caption: Synthetic route from a ketone to the aminonitrile and its subsequent hydrolysis to the amide.

Spectroscopic Comparison

The structural difference between the nitrile (-C≡N) and the primary amide (-CONH₂) functional groups gives rise to distinct spectroscopic signatures.

G cluster_structures Key Structural Differences for Spectroscopy aminonitrile 2-Amino-2-ethyl-3-methylbutanenitrile (C7H14N2) MW: 126.20 g/mol aminonitrile_fg Nitrile Group (-C≡N) - sp hybridized carbon - Strong IR absorption - Specific ¹³C NMR shift aminonitrile->aminonitrile_fg features amide 2-Amino-2-ethyl-3-methylbutanamide (C7H16N2O) MW: 144.22 g/mol amide_fg Amide Group (-CONH₂) - sp² hybridized carbon (carbonyl) - Two N-H bonds - Distinct IR and NMR signals amide->amide_fg features

Caption: Comparison of the nitrile and amide functional groups and their key characteristics.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the most significant differences will be observed in the signals for the protons of the amino group and the appearance of amide protons. The signals for the ethyl and isopropyl groups are expected to be similar in both compounds, though minor shifts may occur due to the different electronic environments created by the nitrile versus the amide group.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Protons2-Amino-2-ethyl-3-methylbutanenitrile2-Amino-2-ethyl-3-methylbutanamideRationale for Difference
-NH₂ ~1.5 - 2.5 (broad singlet)~1.5 - 2.5 (broad singlet)Similar chemical environment, but amide N-H protons will also be present.
-CONH₂ N/A~5.0 - 8.0 (two broad singlets)Appearance of two distinct, broad signals for the amide protons due to restricted rotation around the C-N bond.[7][8]
-CH(CH₃)₂ ~1.8 - 2.2 (septet)~1.8 - 2.2 (septet)Minor downfield shift may be observed in the amide due to the influence of the carbonyl group.
-CH(CH₃)₂ ~0.9 - 1.1 (doublet)~0.9 - 1.1 (doublet)Largely unaffected.
-CH₂CH₃ ~1.5 - 1.8 (quartet)~1.5 - 1.8 (quartet)Minor shifts possible.
-CH₂CH₃ ~0.8 - 1.0 (triplet)~0.8 - 1.0 (triplet)Largely unaffected.
¹³C NMR Spectroscopy

¹³C NMR provides a clear distinction between the nitrile and amide functionalities due to the significant difference in the chemical shifts of the sp-hybridized nitrile carbon and the sp²-hybridized amide carbonyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon2-Amino-2-ethyl-3-methylbutanenitrile2-Amino-2-ethyl-3-methylbutanamideRationale for Difference
-C≡N ~115 - 125N/ACharacteristic chemical shift for a nitrile carbon.[9][10]
-C=O N/A~170 - 185Characteristic chemical shift for a primary amide carbonyl carbon.[11][12]
C-NH₂ ~50 - 60~55 - 65The quaternary carbon attached to the amino group. A slight downfield shift is expected in the amide due to the influence of the adjacent carbonyl.
-CH(CH₃)₂ ~30 - 40~30 - 40Minor shifts expected.
-CH(CH₃)₂ ~15 - 20~15 - 20Largely unaffected.
-CH₂CH₃ ~25 - 35~25 - 35Minor shifts expected.
-CH₂CH₃ ~5 - 15~5 - 15Largely unaffected.
Infrared (IR) Spectroscopy

IR spectroscopy offers a very clear and rapid method for distinguishing between the two compounds. The C≡N stretch of the nitrile and the characteristic absorptions of the primary amide group appear in distinct regions of the spectrum.

Table 3: Key Predicted IR Absorptions (cm⁻¹)

Vibration2-Amino-2-ethyl-3-methylbutanenitrile2-Amino-2-ethyl-3-methylbutanamideRationale for Difference
N-H Stretch ~3300 - 3400 (two bands, medium)~3180 and ~3350 (two broad bands, strong)Both have primary amine N-H stretches. The amide N-H stretches are typically broader and at slightly lower wavenumbers due to hydrogen bonding and resonance.[13][14]
C≡N Stretch ~2220 - 2260 (sharp, medium to strong)N/AThis is a highly characteristic and diagnostic peak for nitriles.[15][16]
C=O Stretch (Amide I) N/A~1650 - 1690 (strong)A very strong and characteristic absorption for the amide carbonyl group.[17][18]
N-H Bend (Amide II) N/A~1590 - 1650 (medium to strong)Another characteristic band for primary amides.[17]
Mass Spectrometry

In mass spectrometry, the two compounds will have different molecular weights, providing an immediate point of differentiation. Their fragmentation patterns will also differ based on the stability of the fragments formed.

Table 4: Predicted Mass Spectrometry Data

Feature2-Amino-2-ethyl-3-methylbutanenitrile2-Amino-2-ethyl-3-methylbutanamideRationale for Difference
Molecular Weight 126.20 g/mol 144.22 g/mol The addition of a water molecule during hydrolysis increases the molecular weight by 18.02 g/mol .
Molecular Ion (M⁺) m/z = 126m/z = 144The molecular ion peak will be observed at their respective molecular weights.
Key Fragments Loss of ethyl (-29), isopropyl (-43), and potentially HCN (-27).A prominent peak at m/z = 44 corresponding to the [CONH₂]⁺ fragment is expected.[19][20] Cleavage of the amide bond is a common fragmentation pathway.[21][22] Loss of ethyl (-29) and isopropyl (-43) is also possible.The fragmentation of the amide is dominated by the stable carbamoyl cation. The nitrile will fragment via cleavage of the alkyl groups.

Experimental Protocols

Synthesis of 2-Amino-2-ethyl-3-methylbutanenitrile (Strecker Synthesis)
  • To a solution of ammonium chloride (1.1 eq) in water, add 3-methyl-2-butanone (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of sodium cyanide (1.05 eq) in water dropwise, maintaining the temperature below 20°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile.

  • Purify by distillation or column chromatography.

Synthesis of 2-Amino-2-ethyl-3-methylbutanamide (Nitrile Hydrolysis)
  • Dissolve the 2-Amino-2-ethyl-3-methylbutanenitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture at a controlled temperature (e.g., 50-60°C) and monitor the reaction progress by TLC or GC. Harsher conditions may lead to the formation of the carboxylic acid.[5]

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the crude amide.

  • Purify by recrystallization or column chromatography.

Spectroscopic Analysis
  • NMR: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • IR: Spectra can be obtained using a neat liquid film (for oils) or as a KBr pellet (for solids) on an FTIR spectrometer.

  • MS: Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

Conclusion

The differentiation between 2-Amino-2-ethyl-3-methylbutanenitrile and its amide derivative is straightforward using standard spectroscopic techniques. ¹³C NMR and IR spectroscopy provide the most definitive evidence, with the characteristic nitrile and amide carbonyl signals being unambiguous. ¹H NMR is also highly effective through the observation of the amide N-H protons. Mass spectrometry confirms the conversion through the change in molecular weight and distinct fragmentation patterns. This guide provides the foundational knowledge for researchers to confidently characterize these important synthetic intermediates.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. Available at: [Link]

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Beyond. Chemical Reviews, 103(8), 2795-2828. Available at: [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

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  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]

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  • Shaikh, R. R., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6615. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Available at: [Link]

  • Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 508(1), 449. Available at: [Link]

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  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(42), 23837-23846. Available at: [Link]

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  • Li, Z., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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